E6446 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOUZINBHKWGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
E6446 Dihydrochloride: A Technical Guide to its Mechanism of Action as a TLR7 and TLR9 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6446 dihydrochloride is a potent, orally active small molecule that functions as a dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). These endosomal receptors are key components of the innate immune system, recognizing pathogen-associated nucleic acids. Their overactivation is implicated in the pathophysiology of various autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of E6446, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental setups.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by identifying pathogen-associated molecular patterns (PAMPs). TLR7 and TLR9 are located within endosomal compartments and are responsible for detecting single-stranded RNA (ssRNA) and unmethylated cytosine-phosphate-guanosine (CpG) DNA motifs, respectively. Upon activation, they trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling has been linked to the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).
This compound has emerged as a significant investigational compound for its ability to potently and selectively inhibit TLR7 and TLR9 signaling.[1][2] This document serves as a comprehensive resource for researchers, detailing the molecular mechanism, quantitative inhibitory profile, and relevant experimental methodologies to study the effects of E6446.
Mechanism of Action
The inhibitory action of E6446 on TLR7 and TLR9 is not mediated by direct binding to the receptor proteins themselves. Instead, its mechanism is attributed to two key properties: its ability to accumulate in acidic intracellular compartments and its weak interaction with nucleic acids.[3][4][5]
As a lipophilic weak base, E6446 readily crosses cellular membranes and concentrates within the acidic environment of endosomes, where TLR7 and TLR9 are located.[3][5] Within these compartments, E6446 is believed to interact with the nucleic acid ligands of TLR7 (ssRNA) and TLR9 (CpG DNA). This interaction is thought to prevent the nucleic acids from binding to and activating their respective receptors, thereby inhibiting the initiation of the downstream signaling cascade.[3][4] This mechanism of action is similar to that of the antimalarial drug hydroxychloroquine, which is also used in the treatment of autoimmune diseases.[3]
Signaling Pathways
The activation of TLR7 and TLR9 initiates a signaling cascade that is primarily mediated by the adaptor protein MyD88.[6] This leads to the activation of two major downstream pathways: the NF-κB pathway, which drives the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and the IRF7 pathway, which is essential for the production of type I interferons (IFN-α/β).[6][7] By preventing the initial ligand-receptor interaction, E6446 effectively blocks both of these downstream signaling branches.
Quantitative Data
The inhibitory activity of E6446 has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of E6446
| Target | Assay Type | Ligand | Cell Line | IC50 | Reference |
| Human TLR9 | NF-κB Reporter | CpG ODN 2006 | HEK293 | 0.01 µM | [1] |
| Human TLR9 | NF-κB Reporter | CpG ODN 2216 | Human PBMCs | 0.23 µM | [8] |
| Human TLR7 | NF-κB Reporter | R848 | HEK293 | 1.78 µM | [1] |
| Human TLR4 | NF-κB Reporter | LPS | HEK293 | 10.58 µM | [1] |
| DNA-TLR9 Interaction | In Vitro Binding | DNA | - | 1-10 µM | [8] |
Table 2: In Vivo Efficacy of E6446
| Animal Model | Disease | Dosage | Effect | Reference |
| Mouse | CpG-induced IL-6 production | 20 mg/kg, p.o. | Almost complete inhibition of IL-6 | [8] |
| Mouse | Spontaneous Lupus (MRL/lpr) | 20 or 60 mg/kg, p.o. | Slowed development of anti-nuclear antibodies | [3] |
| Mouse | Cerebral Malaria (P. berghei) | Prophylactic treatment | Reduced mortality from ~75% to 20% | [9] |
| Rat | Pulmonary Hypertension | 10 mg/kg | Increased survival and reduced right ventricular systolic pressure | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of E6446.
HEK-TLR9 NF-κB Reporter Gene Assay
This assay is used to quantify the inhibitory effect of E6446 on TLR9-mediated NF-κB activation.
Materials:
-
HEK293 cells stably expressing human TLR9 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., puromycin, blasticidin)
-
CpG oligodeoxynucleotide (ODN) 2006 (TLR9 agonist)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK-TLR9 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
The next day, prepare serial dilutions of this compound in assay medium.
-
Remove the growth medium from the cells and add 50 µL of the E6446 dilutions to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Prepare a solution of CpG ODN 2006 in assay medium at twice the final desired concentration.
-
Add 50 µL of the CpG ODN 2006 solution to the wells containing E6446. The final concentration of CpG ODN 2006 is typically in the range of 1-3 µM.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Read the luminescence on a microplate luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of E6446.
Murine Splenocyte IL-6 Production Assay
This ex vivo assay measures the effect of E6446 on cytokine production by primary immune cells.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
CpG ODN 1668 (murine TLR9 agonist)
-
This compound
-
96-well tissue culture plates
-
Mouse IL-6 ELISA kit
Protocol:
-
Aseptically harvest spleens from mice and prepare a single-cell suspension by mechanical disruption.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of E6446 dilutions to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of CpG ODN 1668 solution to the wells. A typical final concentration is 1 µM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a mouse IL-6 ELISA kit according to the manufacturer's instructions.
In Vitro DNA-TLR9 Binding Competition Assay
Materials:
-
Recombinant, soluble TLR9 ectodomain
-
Fluorescently labeled CpG ODN
-
This compound
-
Assay buffer (e.g., pH 5.5 acetate buffer with 150 mM NaCl)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of E6446 in the assay buffer.
-
In a 384-well plate, combine the fluorescently labeled CpG ODN (at a fixed, low nanomolar concentration) and the various concentrations of E6446.
-
Add the recombinant TLR9 ectodomain to initiate the binding reaction. The final concentration of TLR9 should be optimized to give a significant polarization signal.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well.
-
A decrease in fluorescence polarization with increasing concentrations of E6446 indicates displacement of the fluorescent CpG ODN and inhibition of binding.
-
Calculate the IC50 value from the competition curve.
Conclusion
This compound is a potent dual antagonist of TLR7 and TLR9, acting through a mechanism of endosomal accumulation and interference with nucleic acid ligand binding. This leads to the inhibition of both NF-κB and IRF7-mediated downstream signaling, resulting in reduced production of pro-inflammatory cytokines and type I interferons. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working with this compound and investigating the therapeutic potential of TLR7 and TLR9 antagonism in autoimmune and inflammatory diseases. Further research into the precise molecular interactions and the full spectrum of its in vivo effects will continue to be of high interest to the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Working together to fight malaria with new medicines: Development of an active Toll-like receptor (TLR) 9 antagonist | Research & Development for Improving Access to Medicines | Eisai Co., Ltd. [eisai.com]
E6446 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6446 dihydrochloride is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] These endosomal receptors are key components of the innate immune system, recognizing nucleic acid motifs associated with pathogens and endogenous danger signals. Their overactivation has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE), making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative data, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug development and immunology.
Chemical Structure and Properties
This compound is the salt form of the active compound E6446. The dihydrochloride salt enhances its solubility and stability for research and pharmaceutical applications.
Chemical Structure:
Formal Name: 6-[3-(1-pyrrolidinyl)propoxy]-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-benzoxazole, dihydrochloride[1]
IUPAC Name: 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride
Molecular Formula: C₂₇H₃₅N₃O₃ · 2HCl[1]
SMILES: C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl
InChI Key: DQOUZINBHKWGGM-UHFFFAOYSA-N
| Property | Value | Reference |
| Molecular Weight | 522.51 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
| Solubility | Slightly soluble in PBS (pH 7.2) | [1] |
| Oral Bioavailability (in mice) | 20% | [2] |
| Volume of Distribution (in mice) | 95.9 L/kg | [2] |
Mechanism of Action
E6446 functions as an antagonist of TLR7 and TLR9 signaling. Its mechanism of action is multifaceted and involves:
-
Weak Interaction with Nucleic Acids: E6446 can bind to DNA, which prevents the interaction between DNA and TLR9 in vitro.[3] This suggests that it may directly compete with the natural ligands of these receptors.
-
Accumulation in Acidic Compartments: The compound shows high accumulation in intracellular acidic compartments, such as endosomes, where TLR7 and TLR9 are located.[3] This localization concentrates the inhibitor at its site of action.
By inhibiting TLR7 and TLR9, E6446 effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.
Signaling Pathway of TLR7 and TLR9 Inhibition by E6446
The following diagram illustrates the canonical TLR7 and TLR9 signaling pathway and the point of inhibition by E6446.
Caption: TLR7/9 signaling pathway and inhibition by E6446.
Quantitative Data
The inhibitory activity of E6446 has been quantified in various in vitro and in vivo models.
| Assay | Cell Type/Model | Ligand | Readout | IC₅₀/Effective Dose | Reference |
| TLR9 Inhibition | HEK293 cells expressing human TLR9 | CpG ODN 2006 | NF-κB Reporter | 0.01 µM | [1] |
| TLR7 Inhibition | HEK293 cells expressing human TLR7 | R848 | NF-κB Reporter | 1.78 µM | [1] |
| TLR4 Inhibition | HEK293 cells expressing human TLR4 | LPS | NF-κB Reporter | 10.58 µM | [1] |
| IL-6 Production | Mouse spleen cells | CpG ODN 1668 | IL-6 ELISA | 0.01–0.1 µM | [4] |
| IL-6 Production | Mouse spleen cells | R848 | IL-6 ELISA | 1–10 µM | [4] |
| In vivo TLR9 Signaling | BALB/c mice | CpG | IL-6 Production | 20-60 mg/kg/day (p.o.) | [4] |
| Cerebral Malaria Prevention | P. berghei ANKA infected mice | - | Survival | 120 mg/kg/day (p.o.) | [4] |
| Lupus Model | Spontaneous mouse lupus models | - | Anti-nuclear antibodies | Chronic dosing | [3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and application of E6446. Below are summaries of key experimental protocols.
In Vitro TLR Reporter Assay
This assay is used to determine the potency and selectivity of E6446 against specific TLRs.
Objective: To measure the inhibition of TLR7 and TLR9 signaling by E6446.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with a specific human TLR (e.g., TLR7 or TLR9) and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound are prepared and added to the cells.
-
Ligand Stimulation: After a pre-incubation period with the compound, cells are stimulated with a specific TLR ligand (e.g., R848 for TLR7, CpG ODN for TLR9).
-
Incubation: The plates are incubated for a defined period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Detection: The reporter gene activity is measured using a suitable substrate and a plate reader (e.g., luminometer for luciferase, spectrophotometer for SEAP).
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Murine Model of Lupus
This protocol is used to evaluate the efficacy of E6446 in a disease-relevant animal model.
Objective: To assess the effect of E6446 on the development of autoimmunity in a spontaneous mouse model of lupus (e.g., MRL/lpr or NZB/W F1 mice).
Methodology:
-
Animal Model: Age-matched female lupus-prone mice are used.
-
Dosing: E6446 is administered orally (e.g., via gavage) at a specified dose and frequency. A vehicle control group is included.
-
Monitoring: Disease progression is monitored over several weeks or months. This includes:
-
Autoantibody Titers: Serum levels of anti-nuclear antibodies (ANA) and anti-double-stranded DNA (dsDNA) antibodies are measured by ELISA.
-
Proteinuria: Urine protein levels are monitored as an indicator of kidney damage.
-
Survival: The overall survival of the animals is recorded.
-
-
Histopathology: At the end of the study, kidneys and other organs are collected for histological analysis to assess tissue damage.
-
Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a TLR inhibitor like E6446.
Caption: Preclinical evaluation workflow for a TLR inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of TLR7 and TLR9 in health and disease. Its potent and selective inhibitory activity, coupled with its oral bioavailability, makes it a promising lead compound for the development of novel therapeutics for autoimmune disorders. This guide provides a foundational understanding of its chemical properties, mechanism of action, and experimental applications to aid researchers in their scientific endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
E6446 Dihydrochloride: A Comprehensive Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Biological Targets and Quantitative Inhibitory Activity
E6446 dihydrochloride has been identified as a dual antagonist of TLR7 and TLR9, with a significantly higher potency for TLR9.[2][3] It also demonstrates weaker inhibitory effects on TLR4 and TLR8, and activity against the enzyme SCD1.[2][5][8] The inhibitory activities are summarized in the table below.
Table 1: Quantitative Inhibitory Activity of this compound
| Target | Parameter | Value (µM) | Cell Line/System | Ligand/Stimulus | Reference |
| TLR9 | IC50 | 0.01 | HEK-TLR9 Cells | CpG ODN2216 | [2][3] |
| IC50 | 0.01 | HEK-TLR9 Cells | oligo 2006 | [5] | |
| IC50 | 0.23 | Human PBMCs | oligo 2216 | [5] | |
| TLR7 | IC50 | 1.78 | HEK-TLR7 Cells | RNA40 | [2][3] |
| IC50 | 2-8 | HEK-Blue TLR7/8 Cells | R848 | [5][8] | |
| TLR4 | IC50 | 10.58 | HEK-TLR4 Cells | LPS | [2][3] |
| IC50 | >30 | HEK-Blue TLR4 Cells | LPS | [5][8] | |
| TLR8 | IC50 | ~5 (for 50% inhibition) | Human PBMCs | ssRNA | [8] |
| SCD1 | Kd | 4.61 | Not Specified | Not Specified | [5][6][7] |
Mechanism of Action
The inhibitory mechanism of E6446 against TLR7 and TLR9 is multifaceted. It involves the compound's ability to accumulate in acidic intracellular compartments, such as endosomes, where these TLRs are located.[9][10] E6446 exhibits a weak interaction with nucleic acids. This binding is thought to prevent the natural ligands (e.g., CpG-containing DNA for TLR9 and single-stranded RNA for TLR7) from interacting with and activating the receptors.[9][10] This mechanism of action is similar to that of hydroxychloroquine, a known inhibitor of TLR7 and TLR9.[9]
For SCD1, E6446 acts as a potent inhibitor, which contributes to its effects on lipid metabolism, including the inhibition of adipogenic differentiation and hepatic lipogenesis.[5][6][7]
Signaling Pathways
The primary signaling pathway inhibited by E6446 is the Toll-like receptor signaling cascade. Upon activation by their respective ligands, TLR7 and TLR9 initiate a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons. By blocking the initial ligand-receptor interaction, E6446 effectively suppresses these downstream inflammatory responses.[3][8]
Experimental Protocols
The characterization of E6446's biological activity relies on a variety of in vitro cellular assays. Below are detailed methodologies for key experiments.
TLR Activity Assessment using HEK-Blue™ Reporter Cells
This assay is used to determine the inhibitory concentration (IC50) of E6446 on specific TLRs.
-
Cell Lines: HEK-Blue™ hTLR7, HEK-Blue™ hTLR9, and HEK-Blue™ hTLR4 cells (InvivoGen). These are human embryonic kidney (HEK) 293 cells stably co-expressing a specific human TLR gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Principle: Activation of the TLR by its specific ligand induces a signaling cascade leading to the activation of NF-κB and subsequent secretion of SEAP. The level of SEAP is quantified using a colorimetric enzyme assay.
-
Protocol:
-
Seed HEK-Blue™ cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well in a final volume of 180 µL of HEK-Blue™ Detection medium.
-
Add 20 µL of varying concentrations of this compound to the wells.
-
Immediately add 20 µL of the appropriate TLR ligand (e.g., CpG ODN 2216 for TLR9, R848 or ssRNA40 for TLR7, LPS for TLR4) at a concentration known to induce a robust response.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the SEAP activity by determining the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of E6446 and fitting the data to a four-parameter logistic equation.
-
Cytokine Production Inhibition Assay in Primary Cells
This assay measures the ability of E6446 to inhibit the production of pro-inflammatory cytokines in response to TLR stimulation in primary immune cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs).
-
Principle: TLR activation in these cells leads to the production and secretion of cytokines such as Interleukin-6 (IL-6) and Interferon-alpha (IFN-α). The concentration of these cytokines in the cell culture supernatant is measured by ELISA.
-
Protocol:
-
Isolate PBMCs from healthy human donors or prepare BMDCs from mouse bone marrow.
-
Plate the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells per well).
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a TLR ligand (e.g., CpG ODN 2216 for TLR9 in human PBMCs, RNA40 for TLR7 in mouse BMDCs).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokine (e.g., IL-6, IFN-α) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of cytokine production.
-
In Vivo Studies and Potential Therapeutic Applications
In vivo studies in mouse models have demonstrated the therapeutic potential of E6446. When administered to mice, it suppresses the in vivo responses to TLR9 stimulation by CpG-containing DNA.[1][9] In mouse models of lupus, chronic administration of E6446 has been shown to slow the development of circulating anti-nuclear antibodies.[9] Furthermore, E6446 has shown efficacy in a mouse model of heart failure by preventing increases in left ventricle chamber size and cardiac fibrosis.[2] It has also been shown to increase survival and reduce right ventricular systolic pressure and hypertrophy in a rat model of pulmonary hypertension.[2]
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically for this compound listed in major clinical trial registries. This suggests that the compound is currently in the preclinical or early research phase of development and has not yet progressed to human clinical trials under this designation.
Conclusion
This compound is a potent and selective inhibitor of TLR7 and TLR9, with a well-defined mechanism of action involving the disruption of ligand-receptor interactions within endosomal compartments. It also demonstrates activity against SCD1. Its efficacy in preclinical models of autoimmune diseases and cardiovascular conditions highlights its potential as a therapeutic agent. Further research and development will be necessary to translate these promising preclinical findings into clinical applications.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. invivogen.com [invivogen.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. Clinical Trials - Lupus Foundation, Ohio [lupusgreaterohio.org]
- 7. Splenic Stromal Cells from Aged Mice Produce Higher Levels of IL-6 Compared to Young Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eisai Clinical Trials [eisaiclinicaltrials.com]
- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Lupus Erythematosus Clinical Trial Pipeline Gains Momentum as 120+ Key Companies at the Forefront | DelveInsight [prnewswire.com]
E6446 Dihydrochloride: A Technical Guide to its Role as a TLR9 Antagonist in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6446 dihydrochloride is a potent, orally active small molecule that has emerged as a significant modulator of the innate immune system. It functions primarily as an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key sensors of nucleic acids that play a critical role in the initiation of immune responses and the pathophysiology of various autoimmune and inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the mechanism of action, quantitative activity, and experimental evaluation of E6446, consolidating current knowledge for researchers and professionals in the field of drug development.
Mechanism of Action: Inhibition of Endosomal TLR Signaling
E6446 exercises its inhibitory function by targeting the endosomal compartments where TLR7 and TLR9 reside. The mechanism of action is dependent on two key properties: a high accumulation in these acidic intracellular vesicles and a weak interaction with nucleic acids.[3][4]
Upon administration, E6446 concentrates within the endosomes. Here, it is believed to bind to the CpG-containing DNA, which are the primary ligands for TLR9. This binding prevents the DNA from interacting with and activating TLR9.[3][4] This mechanism effectively blocks the downstream signaling cascade that would typically lead to the production of pro-inflammatory cytokines and interferons. This mode of action is analogous to that of hydroxychloroquine, another compound known to inhibit endosomal TLRs.[3][4]
Quantitative Data on E6446 Activity
E6446 has been shown to be a highly potent inhibitor of TLR9 and a potent inhibitor of TLR7, with significantly less activity against other TLRs such as TLR4. The following table summarizes the key quantitative data from various in vitro studies.
| Target | Cell Type | Stimulant | Endpoint | IC50 Value | Reference |
| TLR9 | HEK-TLR9 cells | CpG ODN 2006 | NF-κB Activation | 0.01 µM (10 nM) | [1] |
| TLR9 | HEK-TLR9 cells | Oligo 2006 | Not Specified | 0.01 µM | [1] |
| TLR9 | Human PBMCs | Oligo 2216 | IL-6 Production | 0.23 µM | [1] |
| TLR9 | Human PBMCs | CpG ODN 2402 | IL-6 Production | ~0.05 µM | [5] |
| TLR9 | Human pDCs | CpGA | IFN-α Production | <0.05 µM | [6] |
| TLR9 | In vitro assay | DNA-TLR9 Interaction | Binding Inhibition | 1 to 10 µM | [1][4] |
| TLR7 | HEK:TLR7 cells | R848 | Not Specified | Less effective | [1] |
| TLR7 | Not Specified | Not Specified | Not Specified | 1.78 µM | [2] |
| TLR7/8 | Human PBMCs | R848 | IL-6 Production | ~5 µM | [5] |
| TLR8 | Human PBMCs | ssRNA | IL-6 Production | ~0.5 µM | [5] |
| TLR4 | HEK:TLR4 cells | LPS | Not Specified | Significantly less effective | [1] |
| TLR4 | Not Specified | Not Specified | Not Specified | 10.58 µM | [2] |
| TLR4 | Not Specified | LPS | Not Specified | 30 µM (for 50% reduction) | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of TLR antagonists like E6446. Below are summarized protocols for key in vitro and in vivo experiments.
In Vitro TLR Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of E6446 on TLR activation in a cell-based assay.
-
Cell Culture:
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
A serial dilution of this compound is prepared and added to the cells.
-
-
TLR Stimulation:
-
Endpoint Measurement:
-
After an incubation period (typically 18-24 hours), the cell culture supernatant is collected.
-
The concentration of secreted cytokines, such as Interleukin-6 (IL-6) or Interferon-alpha (IFN-α), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][5]
-
In reporter cell lines (e.g., HEK-TLR9 with an NF-κB reporter), the activation of the downstream signaling pathway is measured, for instance, by a spectrophotometry-based SEAP (secreted embryonic alkaline phosphatase) reporter gene assay.[6]
-
-
Data Analysis:
-
The results are plotted as a dose-response curve, and the IC50 value (the concentration of E6446 that inhibits 50% of the maximal response) is calculated.
-
In Vivo Efficacy in a Mouse Model
This protocol describes a general workflow for evaluating the in vivo efficacy of E6446 in a mouse model of TLR9-driven inflammation.
-
Animal Model:
-
C57BL/6 or BALB/c mice are used.
-
-
E6446 Administration:
-
TLR9 Challenge:
-
A short time after E6446 administration (e.g., 1.5 hours), mice are challenged with a TLR9 agonist, such as CpG ODN 1668, administered intravenously or intraperitoneally.[5]
-
-
Sample Collection and Analysis:
-
Blood samples are collected at a specified time point post-challenge (e.g., 2 hours).
-
Serum is isolated, and the levels of pro-inflammatory cytokines like IL-6 are measured by ELISA to assess the in vivo inhibitory effect of E6446.[5]
-
Summary of In Vivo Effects
The efficacy of E6446 has been demonstrated in several preclinical models of disease.
-
Lupus: In spontaneous mouse models of lupus, chronic administration of E6446 was shown to slow the development of circulating antinuclear antibodies and had a modest effect on anti-double-stranded DNA titers.[3][4] However, it did not show a significant impact on proteinuria or mortality in these models.[3][4]
-
Malaria: In mouse models of Plasmodium infection, E6446 demonstrated significant protective effects. It diminished the hyperresponsiveness of TLRs during acute malaria and suppressed the activation of both TLR7 and TLR9.[1] Treatment with E6446 reduced the levels of proinflammatory cytokines and protected mice from experimental cerebral malaria.[5][7] Prophylactic treatment with E6446 reduced mortality and suppressed the formation of cerebral vascular lesions.[7]
E6446 is orally bioavailable in mice, with a bioavailability of 20% and a high volume of distribution.[6]
Conclusion
This compound is a well-characterized antagonist of TLR7 and TLR9 with a clear mechanism of action involving the inhibition of ligand binding in endosomal compartments. Its high potency, particularly against TLR9, and demonstrated efficacy in preclinical models of autoimmune disease and malaria highlight its potential as a therapeutic agent. The detailed quantitative data and established experimental protocols provide a solid foundation for further research and development of E6446 and similar molecules for the treatment of diseases driven by aberrant innate immune activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Working together to fight malaria with new medicines: Development of an active Toll-like receptor (TLR) 9 antagonist | Research & Development for Improving Access to Medicines | Eisai Co., Ltd. [eisai.com]
E6446 Dihydrochloride: A Dual Inhibitor of Toll-Like Receptor 7/9 and Stearoyl-CoA Desaturase-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
E6446 dihydrochloride is a novel small molecule that has garnered significant interest within the scientific community due to its dual inhibitory action on Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), as well as Stearoyl-CoA Desaturase-1 (SCD1). This unique pharmacological profile positions E6446 as a promising therapeutic candidate for a range of conditions, including autoimmune diseases and metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its effects in various preclinical models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Introduction
This compound is a potent, orally active antagonist of TLR7 and TLR9, which are key mediators of the innate immune response that recognize nucleic acid fragments.[1] Dysregulation of TLR7 and TLR9 signaling has been implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). By inhibiting these receptors, E6446 can suppress the production of pro-inflammatory cytokines and autoantibodies.[2][3]
In addition to its effects on the innate immune system, E6446 has been identified as a potent inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism responsible for the synthesis of monounsaturated fatty acids.[4][5] Inhibition of SCD1 has shown therapeutic potential in metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), by reducing lipogenesis and improving insulin sensitivity.[4][6] This dual activity of E6446 presents a unique opportunity for therapeutic intervention in complex diseases with both inflammatory and metabolic components.
Pharmacological Properties
Mechanism of Action
2.1.1. Toll-Like Receptor 7 and 9 (TLR7/9) Inhibition
E6446 inhibits TLR7 and TLR9 signaling by accumulating in acidic intracellular compartments where these receptors are located.[7] It is believed to interfere with the binding of nucleic acid ligands to the receptors, thereby preventing downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines.[7] This mechanism is similar to that of other known TLR7/9 inhibitors like hydroxychloroquine.[7]
2.1.2. Stearoyl-CoA Desaturase-1 (SCD1) Inhibition
E6446 acts as a potent inhibitor of SCD1.[4][5] By blocking the activity of this enzyme, E6446 prevents the conversion of saturated fatty acids into monounsaturated fatty acids. This leads to a decrease in the synthesis of triglycerides and cholesterol esters, thereby reducing lipid accumulation. The inhibition of SCD1 by E6446 has been shown to mediate its effects on adipogenic differentiation and hepatic lipogenesis through the SCD1-ATF3 signaling pathway.[4]
Pharmacodynamics
In preclinical studies, E6446 has demonstrated potent inhibition of TLR7 and TLR9-mediated responses. It effectively suppresses the production of pro-inflammatory cytokines, such as IL-6 and IFN-α, in various cell types, including human peripheral blood mononuclear cells (PBMCs) and mouse bone marrow-derived dendritic cells (BMDCs).[8] In animal models of lupus, oral administration of E6446 has been shown to reduce the production of anti-nuclear antibodies (ANAs) and ameliorate disease symptoms.[9]
Furthermore, E6446 has been shown to improve liver pathology in high-fat diet (HFD)-fed mice, a model for NAFLD.[4] Its SCD1 inhibitory activity leads to a significant reduction in hepatic steatosis and lipogenesis.[4][6]
Pharmacokinetics
E6446 is orally bioavailable, with an oral bioavailability of 20% reported in mice.[7] It exhibits a high volume of distribution (95.9 L/kg in mice), suggesting extensive tissue distribution.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of E6446
| Target | Assay System | Ligand/Stimulant | Measured Effect | IC50 / Kd | Reference(s) |
| TLR9 | HEK-TLR9 cells | Oligo 2006 | Inhibition of activation | 0.01 µM | [4] |
| TLR9 | Human PBMCs | Oligo 2216 | Inhibition of activation | 0.23 µM | [4] |
| TLR7 | HEK-TLR7 cells | R848 | Inhibition of activation | 1.78 µM | [8] |
| TLR4 | HEK-TLR4 cells | LPS | Inhibition of activation | 10.58 µM | [8] |
| SCD1 | N/A | N/A | Binding affinity | 4.61 µM (Kd) | [4][5] |
Table 2: In Vivo Efficacy of E6446
| Disease Model | Animal Species | Dose and Route | Key Findings | Reference(s) |
| CpG-induced IL-6 production | Mice | 20 mg/kg, p.o. | Almost complete inhibition of IL-6 production | [9] |
| Lupus (spontaneous) | Mice | 20 and 60 mg/kg, p.o. | Dose-dependent suppression of ANA development | [9] |
| Heart Failure (transverse aortic constriction) | Mice | 1.5 mg/animal | Prevention of left ventricle chamber size increase and cardiac fibrosis | [10] |
| Pulmonary Hypertension (monocrotaline-induced) | Rats | 10 mg/kg | Increased survival and reduced right ventricular systolic pressure and hypertrophy | [10] |
| Non-alcoholic fatty liver disease (high-fat diet) | Mice | N/A | Improvement in liver pathology | [4] |
Signaling Pathways
TLR7/9 Signaling Pathway Inhibition
E6446 interferes with the TLR7/9 signaling cascade, which normally leads to the activation of transcription factors NF-κB and IRFs, resulting in the production of inflammatory cytokines.
Caption: Inhibition of TLR7/9 signaling by E6446.
SCD1-ATF3 Signaling Pathway
The inhibition of SCD1 by E6446 has been shown to involve the activating transcription factor 3 (ATF3).
Caption: The SCD1-ATF3 signaling pathway and its inhibition by E6446.
Experimental Protocols
In Vitro TLR Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of E6446 on TLR7 and TLR9 activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7, TLR9, or TLR4 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour.
-
TLR Agonist Stimulation: Cells are then stimulated with specific TLR agonists:
-
Reporter Gene Assay: The activation of TLRs is measured by the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. SEAP activity in the culture supernatant is quantified using a colorimetric substrate.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Murine Model of Lupus
Objective: To evaluate the efficacy of E6446 in a spontaneous mouse model of lupus.
Methodology:
-
Animal Model: Female (NZB x NZW)F1 mice, which spontaneously develop a lupus-like disease, are used.
-
Treatment Protocol: At an age when autoantibodies are first detectable, mice are randomized into treatment and vehicle control groups. E6446 is administered orally daily at doses of 20 and 60 mg/kg.[9]
-
Monitoring: Body weight and proteinuria are monitored weekly.
-
Sample Collection: Blood samples are collected periodically to measure serum levels of anti-nuclear antibodies (ANAs) and anti-dsDNA antibodies by ELISA.
-
Histopathology: At the end of the study, kidneys are collected for histopathological analysis to assess the severity of glomerulonephritis.
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the vehicle control group.
SCD1 Inhibition Assay
Objective: To determine the inhibitory activity of E6446 on SCD1.
Methodology:
-
Cell Culture: AML12 (mouse hepatocyte) or OP9 (mouse stromal) cells are seeded in 96-well plates.[6]
-
Treatment: Cells are treated with varying concentrations of E6446 (e.g., 0.08 to 10 µM) in the presence of palmitic acid and oleic acid for 48 hours.[6]
-
Cell Viability: Cell viability is assessed using a CCK8 assay.[6]
-
Lipid Analysis: The conversion of saturated fatty acids to monounsaturated fatty acids is measured by gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl esters derived from total cellular lipids.
-
Data Analysis: The IC50 for SCD1 inhibition is determined from the dose-response curve of the ratio of monounsaturated to saturated fatty acids.
Conclusion
This compound is a promising pharmacological agent with a unique dual mechanism of action, targeting both inflammatory and metabolic pathways. Its ability to inhibit TLR7/9 and SCD1 makes it a compelling candidate for the treatment of complex diseases such as SLE and NAFLD. The data presented in this technical guide provide a solid foundation for further research and development of E6446 as a potential therapeutic. Further studies are warranted to fully elucidate its clinical potential and safety profile in humans.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Treatment of lupus-prone mice with a dual inhibitor of TLR7 and TLR9 leads to reduction of autoantibody production and amelioration of disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dynavax.com [dynavax.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 6. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. NF-κB and IRF pathways: cross-regulation on target genes promoter level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
E6446 Dihydrochloride: A Dual Inhibitor of Toll-Like Receptors 7/9 and Stearoyl-CoA Desaturase 1
A Technical Guide for Researchers and Drug Development Professionals
Introduction
E6446 dihydrochloride is a novel small molecule that has garnered significant interest in the scientific community for its unique dual inhibitory activity against both Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), as well as Stearoyl-CoA Desaturase 1 (SCD1). This dual action positions E6446 as a promising therapeutic candidate for a range of diseases, including autoimmune disorders and metabolic conditions like non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of E6446, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
E6446 exerts its biological effects through two distinct mechanisms:
1. Inhibition of TLR7 and TLR9 Signaling:
Toll-like receptors 7 and 9 are endosomal pattern recognition receptors that play a crucial role in the innate immune system by recognizing nucleic acids. TLR7 is activated by single-stranded RNA (ssRNA), while TLR9 recognizes unmethylated CpG DNA motifs, which are common in bacterial and viral genomes. In autoimmune diseases such as lupus, these receptors can be aberrantly activated by self-derived nucleic acids, leading to chronic inflammation.
E6446 inhibits TLR7 and TLR9 signaling through a multi-faceted mechanism. It is a weak nucleic acid interactor and demonstrates high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located[1][2]. This accumulation is thought to prevent the interaction between the nucleic acid ligands and their respective TLRs, thereby blocking downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons[1][2].
2. Inhibition of Stearoyl-CoA Desaturase 1 (SCD1):
SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is critical for the synthesis of triglycerides and phospholipids. Dysregulation of SCD1 activity is implicated in various metabolic disorders, including NAFLD.
E6446 has been identified as a potent inhibitor of SCD1[3][4][5][6]. By inhibiting SCD1, E6446 reduces the synthesis of MUFAs, leading to a decrease in lipogenesis. This mechanism is believed to be mediated through the SCD1-ATF3 signaling pathway, which plays a role in adipogenic differentiation and hepatic lipogenesis[3][4][5][6]. In preclinical models, this inhibition of SCD1 has been shown to improve liver pathology in high-fat diet-fed mice[3][4][6].
Quantitative Data
The inhibitory potency of E6446 against its targets has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of E6446 against TLR7 and TLR9
| Target | Assay System | Ligand | Measured Endpoint | IC50 Value | Reference |
| Human TLR9 | HEK293 Cells | CpG ODN 2006 | NF-κB Activation (SEAP reporter) | 0.01 µM (10 nM) | [4][7] |
| Human TLR9 | HEK-TLR9 Cells | Oligo 2006 | IL-8 Production | 0.01 µM (10 nM) | [4] |
| Human TLR9 | Human PBMCs | Oligo 2216 | IL-6 Production | 0.23 µM | [4] |
| Human TLR7 | HEK293 Cells | CL264 | NF-κB Activation (SEAP reporter) | 1.78 µM | [7] |
| Human TLR7/8 | HEK293 Cells | R848 | NF-κB Activation | 2-8 µM | [4] |
| Human TLR4 | HEK293 Cells | LPS | NF-κB Activation | 10.58 µM | [7] |
Table 2: Inhibitory Activity of E6446 against SCD1
| Target | Parameter | Value | Reference |
| SCD1 | Binding Affinity (KD) | 4.61 µM | [3][4][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of E6446.
1. TLR7/9 Activation Assay in HEK293 Cells
-
Objective: To determine the inhibitory effect of E6446 on TLR7 and TLR9 signaling in a controlled in vitro system.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Methodology:
-
Seed the HEK-TLR7 or HEK-TLR9 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a TLR7 agonist (e.g., R848, imiquimod) or a TLR9 agonist (e.g., CpG ODN 2006) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a colorimetric or chemiluminescent substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of E6446.
-
2. Cytokine Production Assay in Human PBMCs
-
Objective: To assess the inhibitory effect of E6446 on TLR-mediated cytokine production in primary human immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Methodology:
-
Plate the isolated PBMCs in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of E6446 for 1-2 hours.
-
Stimulate the cells with a TLR7 agonist (e.g., ssRNA) or a TLR9 agonist (e.g., CpG ODN 2216) for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the IC50 value for the inhibition of cytokine production.
-
3. In Vivo Evaluation in a Mouse Model of Lupus
-
Objective: To evaluate the therapeutic efficacy of E6446 in a spontaneous mouse model of systemic lupus erythematosus (SLE).
-
Animal Model: Female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human SLE.
-
Methodology:
-
Begin treatment with E6446 or vehicle control when the mice are at an age where disease development is imminent (e.g., 20-24 weeks of age).
-
Administer E6446 orally at doses ranging from 20 to 60 mg/kg, once or twice daily.
-
Monitor the mice weekly for signs of disease progression, including proteinuria (using urine dipsticks) and body weight.
-
Collect blood samples periodically to measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.
-
At the end of the study (e.g., 34-40 weeks of age), euthanize the mice and collect kidneys for histopathological analysis to assess the severity of glomerulonephritis.
-
Analyze survival rates between the treatment and control groups.
-
4. SCD1 Enzyme Inhibition Assay
-
Objective: To directly measure the inhibitory effect of E6446 on SCD1 enzyme activity.
-
Source of Enzyme: Liver microsomes from rodents or human cell lines expressing SCD1.
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes, a suitable buffer, and co-factors (e.g., NADH).
-
Add various concentrations of E6446 to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding a radiolabeled saturated fatty acid substrate, such as [14C]stearoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the total lipids.
-
Separate the radiolabeled saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the substrate and product bands to determine the percentage of conversion.
-
Calculate the IC50 value for SCD1 inhibition.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: TLR7/9 Signaling Pathway and Inhibition by E6446.
References
- 1. A novel antagonist of Toll-like receptors 7, 8 and 9 suppresses lupus disease-associated parameters in NZBW/F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7, 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting toll-like receptor 7 as a therapeutic development strategy for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
The Core of TLR7/9 Inhibition: A Technical Guide to the Structure-Activity Relationship of E6446
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of E6446, a potent dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). E6446, identified by Eisai, Inc., represents a significant advancement in the development of small molecule inhibitors for autoimmune diseases by targeting the endosomal TLRs that recognize nucleic acids.
Introduction: The Therapeutic Potential of TLR7 and TLR9 Inhibition
Toll-like receptors 7 and 9 are key players in the innate immune system, recognizing single-stranded RNA and unmethylated CpG DNA, respectively.[1] Their activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons.[2] In autoimmune diseases such as lupus, the aberrant activation of TLR7 and TLR9 by self-nucleic acids is a critical pathogenic driver.[3] Consequently, the dual inhibition of these receptors presents a promising therapeutic strategy. E6446, a benzoxazole derivative, has demonstrated efficacy in preclinical models of autoimmune disease and other inflammatory conditions.[3][4]
Chemical Structure and Physicochemical Properties
E6446 is chemically known as 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole.[3] It is an orally bioavailable small molecule with a molecular weight of 449.59 g/mol .[5][6]
Table 1: Physicochemical Properties of E6446
| Property | Value | Reference |
| Chemical Formula | C27H35N3O3 | [6] |
| Molecular Weight | 449.59 g/mol | [6] |
| Oral Bioavailability (mice) | 20% | [5] |
| Volume of Distribution (mice) | 95.9 L/kg | [5] |
Mechanism of Action: A Unique Approach to TLR Inhibition
Unlike traditional receptor antagonists that directly bind to the ligand-binding site, E6446 employs an indirect mechanism of action. As a lipophilic weak base, it accumulates in the acidic environment of endosomes, the intracellular compartments where TLR7 and TLR9 reside.[3][7] This high concentration within the endosomes allows E6446 to interact with and bind to nucleic acids (ssRNA and CpG DNA).[3] This interaction is thought to prevent the nucleic acids from engaging with and activating TLR7 and TLR9, thereby inhibiting the downstream inflammatory signaling.[3] This mechanism is shared by other molecules like hydroxychloroquine.[3]
Caption: Mechanism of E6446 action in the endosome.
Structure-Activity Relationship of Benzoxazole-Based TLR9 Antagonists
While a specific SAR study on E6446 analogs is not publicly available, research on other benzoxazole derivatives provides valuable insights into the key structural features required for TLR9 antagonism.[8][9] A study by Ganguly et al. explored a series of benzoxazole compounds and identified critical elements for potent and selective TLR9 inhibition.[8][9]
Key Findings from Benzoxazole Analogs:
-
The Benzoxazole Core: This heterocyclic scaffold serves as a central structural motif.
-
Basic Amine Moieties: The presence of basic nitrogen atoms, such as those in the pyrrolidinylpropoxy side chains of E6446, is crucial for activity. These groups are likely protonated in the acidic endosome, facilitating accumulation and interaction with the negatively charged phosphate backbone of nucleic acids.
-
Aromatic Spacing and Flexibility: The distance and rotational flexibility between the benzoxazole core and other aromatic rings, as well as the length and nature of the linker chains, significantly influence potency.
Table 2: In Vitro Activity of E6446 and Related Benzoxazole TLR9 Antagonists
| Compound | TLR9 IC50 (µM) | TLR7 IC50 (µM) | TLR4 IC50 (µM) | Reference |
| E6446 | 0.01 | 1.78 | 10.58 | [10] |
| Benzoxazole Analog 1 | 0.03 | >10 | - | [8][9] |
| Benzoxazole Analog 2 | 0.1 | >10 | - | [8][9] |
The data suggests that modifications to the benzoxazole scaffold can be made to enhance selectivity for TLR9 over TLR7. The high potency of E6446 against TLR9, with a considerable window of selectivity over TLR7, underscores the fine-tuning of its structure.
Caption: Key pharmacophoric features of benzoxazole-based TLR9 antagonists.
Experimental Protocols
The evaluation of E6446 and its analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
In Vitro TLR Inhibition Assays
Objective: To quantify the inhibitory activity of compounds against TLR7 and TLR9.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are commonly used.[11]
-
Compound Preparation: E6446 and analog compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in cell culture medium.
-
Assay Procedure:
-
HEK-TLR7 or HEK-TLR9 cells are plated in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the test compounds for 1-2 hours.
-
Cells are then stimulated with a specific TLR agonist:
-
After an incubation period of 16-24 hours, the cell culture supernatant is collected.
-
-
Data Analysis:
-
SEAP activity in the supernatant is measured using a colorimetric substrate.
-
The percentage of inhibition is calculated relative to agonist-stimulated cells without any inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Experimental workflow for determining in vitro TLR inhibition.
Cytokine Production in Primary Cells
Objective: To assess the inhibitory effect of compounds on TLR-mediated cytokine production in primary immune cells.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs) are isolated.
-
Assay Procedure:
-
Primary cells are cultured and treated with test compounds.
-
Cells are stimulated with TLR7 or TLR9 agonists.
-
After 24-72 hours, supernatants are collected.
-
-
Data Analysis:
-
Levels of cytokines such as IL-6, TNF-α, and IFN-α in the supernatant are quantified using ELISA.
-
IC50 values for the inhibition of cytokine production are calculated.
-
Conclusion
E6446 is a potent dual TLR7/9 antagonist with a novel mechanism of action that involves accumulation in endosomes and interference with nucleic acid-receptor interactions. The structure-activity relationship of the benzoxazole scaffold highlights the importance of the heterocyclic core and basic side chains for potent inhibition. The in vitro and cellular assays described provide a robust framework for the evaluation of E6446 and the discovery of new, more potent, and selective TLR7/9 inhibitors for the treatment of autoimmune and inflammatory diseases. Further research into the SAR of E6446 analogs will be crucial for optimizing its therapeutic potential.
References
- 1. Love triangle between Unc93B1, TLR7 and TLR9 prevents fatal attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional understanding of the toll‐like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule Enantiomeric Analogue of Traditional (−)-morphinans has Specific TLR9 Antagonist Properties and Reduces Sterile Inflammation Induced Organ Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and development of benzoxazole derivatives with toll-like receptor 9 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the new molecules for TLR9 antagonists? [synapse.patsnap.com]
- 10. E6446 dihydrochloride | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. mdpi.com [mdpi.com]
E6446 Dihydrochloride: A Technical Guide to its Inhibitory Effects on Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of E6446 dihydrochloride on cytokine signaling pathways. E6446 is a potent and selective antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key initiators of innate immune responses.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Core Mechanism of Action
E6446 exerts its inhibitory effects on cytokine signaling through a targeted mechanism of action. The compound is a small molecule that functions as an antagonist of the endosomal Toll-like receptors TLR7 and TLR9.[1][3] Its efficacy is dependent on two key properties: a weak interaction with nucleic acids and a high accumulation within the acidic intracellular compartments where TLR7 and TLR9 are located.[3][4][5] By binding to the DNA, E6446 prevents the interaction between DNA and TLR9 in vitro, thereby modulating the signaling cascade in vivo.[3][4][5] This targeted action allows E6446 to suppress the downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
Quantitative Analysis of E6446 Inhibition
E6446 has demonstrated potent and dose-dependent inhibition of cytokine production in various in vitro and in vivo models. The following tables summarize the key quantitative data on its inhibitory activity.
| Receptor | Agonist | Cell Type | Parameter | Value | Reference |
| TLR9 | CpG ODN 2006 | HEK-TLR9 cells | IC50 | 0.01 µM | |
| TLR9 | Oligo 2216 | Human PBMCs | IC50 | 0.23 µM | |
| TLR7 | RNA | Mouse BMDCs | IC50 | Not specified | [1] |
| TLR7/8 | R848 | - | Inhibition Range | 2-8 µM | |
| TLR4 | LPS | - | IC50 | 10.58 µM | [1] |
| TLR4 | LPS | - | 50% reduction | 30 µM | |
| Table 1: In Vitro Inhibitory Activity of E6446 on Toll-like Receptors. This table summarizes the half-maximal inhibitory concentration (IC50) values and effective inhibitory ranges of E6446 against various TLRs in different cell-based assays. |
| Cytokine | Stimulant | Cell/Animal Model | E6446 Concentration/Dose | Inhibition | Reference |
| IL-6 | CpG ODN2216 | Mouse BMDCs | Concentration-dependent | Potent inhibition | [1] |
| IL-6 | RNA40 | Mouse BMDCs | Concentration-dependent | Potent inhibition | [1] |
| IL-6 | CpG ODN 2402 | Human PBMCs | ~0.05 µM (for 50% inhibition) | Dose-dependent | [6] |
| IL-6 | ssRNA | Human PBMCs | ~0.5 µM (for 50% inhibition) | Dose-dependent | [6] |
| IL-6 | R848 | Human PBMCs | ~5 µM (for 50% inhibition) | Dose-dependent | [6] |
| IL-6 | CpG1668 | Mice (in vivo) | 20 mg/kg, p.o. | Almost complete inhibition | [7] |
| IFN-α | CpG oligo | - | Not specified | Suppression | [2] |
| Table 2: Inhibition of Cytokine Production by E6446. This table details the inhibitory effect of E6446 on the production of specific cytokines in response to various TLR agonists in both in vitro and in vivo settings. |
Signaling Pathways Affected by E6446
E6446 primarily targets the TLR7 and TLR9 signaling pathways. These receptors are located in the endosomes and recognize pathogen-associated molecular patterns (PAMPs) in the form of single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9). Upon ligand binding, TLR7 and TLR9 recruit the adaptor protein MyD88, initiating a downstream signaling cascade. This cascade leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). NF-κB activation drives the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, while IRF7 activation leads to the production of type I interferons (IFN-α/β). E6446, by preventing the initial ligand-receptor interaction, effectively blocks the entire downstream signaling pathway, thus inhibiting the production of these key inflammatory mediators.
Experimental Protocols
This section provides a detailed methodology for an in vitro cytokine inhibition assay to evaluate the efficacy of E6446.
Objective: To determine the dose-dependent inhibitory effect of E6446 on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
TLR agonist (e.g., CpG ODN 2216 for TLR9)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
96-well cell culture plates
-
Human whole blood from healthy donors
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Plate reader
Protocol:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Seeding:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow cells to adhere.
-
-
Treatment with E6446 and TLR Agonist:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the E6446 dilutions to the appropriate wells.
-
Prepare the TLR agonist (e.g., CpG ODN 2216) at a final concentration known to induce a robust cytokine response.
-
Add 50 µL of the TLR agonist to all wells except for the negative control wells.
-
For the negative control, add 50 µL of medium. For the positive control, add 50 µL of TLR agonist without E6446.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification by ELISA:
-
Perform a sandwich ELISA for the cytokine of interest (e.g., IL-6) according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Data Analysis:
-
Plot the cytokine concentration against the log of the E6446 concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of E6446 for the inhibition of the specific cytokine.
Conclusion
This compound is a valuable research tool for investigating the role of TLR7 and TLR9 in inflammatory and autoimmune diseases. Its potent and selective inhibitory activity on cytokine signaling, coupled with a well-defined mechanism of action, makes it a strong candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of E6446.
References
- 1. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. 2.4. Measurement of Cytokine Levels Using ELISA [bio-protocol.org]
- 5. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for E6446 Dihydrochloride In Vitro Assays
Introduction
E6446 is a potent and orally active antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2] It has been identified as a dual inhibitor that functions by preventing the interaction of nucleic acids with these endosomal TLRs.[3][4][5] The discovery that circulating nucleic acid-containing complexes can stimulate immune cells via TLR7 and TLR9 has pointed to these receptors as therapeutic targets for autoimmune diseases like lupus.[3][4] E6446 has been shown to suppress inflammatory responses in various human and mouse cell types, making it a valuable tool for research in immunology and drug development.[3][6] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of E6446 dihydrochloride.
Mechanism of Action
E6446 inhibits TLR7 and TLR9 signaling through a unique mechanism. Its efficacy relies on two key properties: a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[3][4] Upon entering the endosome, E6446 binds to DNA, which in turn prevents the DNA from interacting with and activating TLR9.[3] This action blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. A similar mechanism is proposed for the inhibition of TLR7. At higher concentrations, E6446 can also inhibit TLR8.[7] Additionally, E6446 has been identified as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][8]
Caption: E6446 inhibits the TLR9 signaling pathway by binding to CpG DNA in endosomes.
Data Presentation
The inhibitory potency of E6446 is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type, TLR ligand, and specific assay conditions.
| Target | Cell Type | Ligand/Stimulus | Assay Readout | IC50 Value |
| TLR9 | HEK293-TLR9 Cells | Oligo 2006 | NF-κB Reporter | 10 nM[1] |
| TLR9 | HEK293-TLR9 Cells | CpG ODN 2006 | ELAM-1 Luciferase | 0.01 - 0.03 µM[1][7][9] |
| TLR9 | Human PBMCs | Oligo 2216 | IL-6 Production | 0.23 µM[1][9] |
| TLR9 | Human pDCs | CpGA | IFN-α Production | < 0.05 µM[10] |
| TLR7 | HEK293-hTLR7 Cells | CL264 | NF-κB Reporter | 1.99 µM[10] |
| TLR7/8 | Various | R848 | Cytokine Production | 2 - 8 µM[1][7][9] |
| TLR8 | Human PBMCs | ssRNA | IL-6 Production | ~0.5 µM (for 50% inhibition)[7] |
| TLR4 | Various | LPS | Cytokine Production | ~30 µM (for 50% inhibition)[1][7][9] |
| SCD1 | N/A | N/A | Binding Assay | KD: 4.61 µM[1][8] |
Experimental Protocols
Protocol 1: TLR9 Inhibition using a Reporter Gene Assay
This protocol describes how to measure the inhibition of TLR9 activation by E6446 in Human Embryonic Kidney (HEK) 293 cells stably expressing human TLR9 and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. E6446 | TLR | TargetMol [targetmol.com]
- 7. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of E6446 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6446 dihydrochloride is a potent dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), and also exhibits inhibitory activity against stearoyl-CoA desaturase-1 (SCD1).[1] These receptors and enzymes play critical roles in the innate immune response and metabolic pathways, respectively. Dysregulation of these pathways is implicated in various autoimmune diseases and metabolic disorders. This document provides detailed application notes and protocols for the in vivo administration of this compound in various mouse models, including systemic lupus erythematosus (SLE), heart failure, and non-alcoholic fatty liver disease (NAFLD). The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of E6446.
Mechanism of Action
E6446 is an antagonist of TLR7 and TLR9, with IC50 values of 1.78 µM and 0.01 µM, respectively.[2] It is selective for TLR7 and TLR9 over TLR4 (IC50 = 10.58 µM).[2] The inhibitory mechanism of E6446 on TLR7 and TLR9 signaling relies on its ability to weakly interact with nucleic acids and accumulate in acidic intracellular compartments where these receptors are located.[3][4] This interaction prevents the binding of endogenous ligands, such as single-stranded RNA (for TLR7) and CpG-containing DNA (for TLR9), to their respective receptors, thereby inhibiting downstream inflammatory signaling pathways.[3] Key downstream effects of TLR7 and TLR9 activation include the production of pro-inflammatory cytokines such as IL-6, TNF-α, and type I interferons.[5][6] By blocking these pathways, E6446 can mitigate the inflammatory responses that contribute to the pathology of various autoimmune diseases.[3] Additionally, E6446 is a potent inhibitor of SCD1, which is involved in adipogenic differentiation and hepatic lipogenesis.[1]
Signaling Pathway of E6446 Action
Pharmacokinetics in Mice
This compound is orally bioavailable in mice, with an oral bioavailability of 20%. It exhibits a high volume of distribution (95.9 L/kg), suggesting extensive tissue distribution.[4][7]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Strain | E6446 Dose & Route | Treatment Schedule | Key Findings | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr | 20 or 60 mg/kg, p.o. | Chronic administration (exact schedule not specified) | Slowed development of circulating anti-nuclear antibodies; modest effect on anti-dsDNA titers. | [3][4] |
| Heart Failure (Pressure Overload-Induced) | C57BL/6J | 1.5 mg/mouse, p.o. | Every 2 days, starting 2 days before Transverse Aortic Constriction (TAC) for 4 weeks. | Prevented development of left ventricular dilatation, cardiac dysfunction, fibrosis, and inflammation. Slowed progression of cardiac remodeling when administered after dysfunction manifestation. | [1][8] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | High-Fat Diet-fed mice | Not specified | Not specified | Improves liver pathology. | [1] |
| CpG-Induced Cytokine Production | BALB/c | 20 mg/kg, p.o. | Not specified | Almost completely inhibited CpG1668-induced IL-6 production. | [1] |
| Rodent Malaria | Not specified | 60 or 120 mg/kg, p.o. | Not specified | Prevents hyperresponsiveness of TLRs and LPS-induced septic shock. | [1] |
Experimental Protocols
Protocol 1: Induction and Treatment of Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice
This protocol is based on established methods for studying SLE in the MRL/lpr mouse model, which spontaneously develops a lupus-like disease.
Materials:
-
Female MRL/lpr mice (treatment typically starts at 6-10 weeks of age)[9]
-
This compound
-
Vehicle for oral gavage (e.g., corn oil, or a formulation of 10% DMSO + 90% Corn Oil)
-
Gavage needles (20-22 gauge, 1.5-inch, ball-tipped)
-
Materials for blood collection and serum separation
-
ELISA kits for anti-nuclear antibodies (ANA) and anti-dsDNA antibodies
Procedure:
-
Animal Acclimation: House MRL/lpr mice under standard laboratory conditions for at least one week before the start of the experiment.
-
Preparation of Dosing Solution:
-
Calculate the required amount of E6446 based on the desired dose (20 or 60 mg/kg) and the number and weight of the mice.
-
Prepare the dosing solution in a suitable vehicle. For a corn oil vehicle, a suspension may be necessary. For a DMSO/corn oil formulation, first dissolve E6446 in DMSO and then add the corn oil.[10] Ensure the solution is homogenous before administration.
-
-
Administration of E6446:
-
Monitoring of Disease Progression:
-
Monitor body weight and general health weekly.
-
Collect blood samples periodically (e.g., every 2-4 weeks) via a suitable method (e.g., tail vein or retro-orbital bleeding) to monitor autoantibody levels.
-
Measure proteinuria weekly using urine test strips as an indicator of lupus nephritis.[10]
-
-
Endpoint Analysis:
-
Measurement of Anti-dsDNA Antibodies by ELISA:
-
Coat a 96-well plate with dsDNA antigen.
-
Block the plate to prevent non-specific binding.
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate and add an HRP-conjugated anti-mouse IgG antibody.
-
After incubation and washing, add a TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm and calculate the anti-dsDNA antibody titers relative to a standard curve.[13][14][15]
-
Experimental Workflow for SLE Model
Protocol 2: Induction and Treatment of Pressure Overload-Induced Heart Failure
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Saline
-
Surgical instruments for transverse aortic constriction (TAC)
-
Echocardiography equipment
Procedure:
-
Animal Acclimation and Pre-treatment:
-
Acclimate mice for at least one week.
-
Begin oral administration of E6446 (1.5 mg/mouse in saline) or saline vehicle two days before TAC surgery.[1]
-
-
Transverse Aortic Constriction (TAC) Surgery:
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the aorta between the innominate and left common carotid arteries with a suture tied against a blunted needle to create a standardized constriction.
-
Close the chest and allow the mice to recover.
-
-
Post-operative Treatment and Monitoring:
-
Continue oral administration of E6446 or saline every two days for four weeks.[1]
-
Monitor the mice for signs of distress.
-
-
Assessment of Cardiac Function:
-
Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular internal dimensions, fractional shortening, and ejection fraction.[1]
-
-
Endpoint Analysis:
-
At four weeks post-TAC, euthanize the mice.
-
Harvest the hearts, weigh them, and process them for histological analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis (e.g., markers of inflammation and fibrosis).[1]
-
Protocol 3: Induction and Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
Materials:
-
Male C57BL/6J mice
-
Control low-fat diet (LFD)
-
This compound
-
Vehicle for oral gavage
-
Materials for histological analysis of the liver (e.g., H&E staining, Oil Red O staining)
Procedure:
-
NAFLD Induction:
-
Treatment:
-
During the HFD feeding period, administer E6446 or vehicle control daily via oral gavage. The effective dose in this model needs to be determined, but doses used in other models (20-60 mg/kg) can be a starting point.[1]
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood to measure plasma levels of liver enzymes (e.g., ALT, AST) and lipids.
-
-
Endpoint Analysis:
-
Euthanize the mice and harvest the livers.
-
Weigh the livers and fix portions in formalin for histological analysis.
-
Perform H&E staining to assess steatosis, inflammation, and ballooning.
-
Perform Oil Red O staining on frozen sections to visualize and quantify lipid accumulation.[1]
-
Calculate a NAFLD Activity Score (NAS) based on the histological findings.[2][3]
-
Quantitative Assessment of Liver Pathology
Conclusion
This compound is a promising therapeutic candidate for a range of inflammatory and metabolic diseases due to its dual inhibition of TLR7/9 and SCD1. The protocols outlined in this document provide a framework for the in vivo evaluation of E6446 in relevant mouse models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analyses, is crucial for obtaining robust and translatable preclinical data.
References
- 1. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated assessment of steatosis in murine fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IL-4 Suppresses the Responses to TLR7 and TLR9 Stimulation and Increases the Permissiveness to Retroviral Infection of Murine Conventional Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR7 and TLR9 Trigger Distinct Neuroinflammatory Responses in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Nonalcoholic Fatty Liver Disease in C57BL/6J Mice by Using MRI and Histopathologic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fecal microbiota from MRL/lpr mice exacerbates pristane-induced lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-dsDNA Mouse ELISA | BioVendor R&D [biovendor.com]
- 14. chondrex.com [chondrex.com]
- 15. 4adi.com [4adi.com]
- 16. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of E6446 Dihydrochloride in a Lupus Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and tissue damage in various organs. Toll-like receptors (TLRs), particularly the endosomal TLR7 and TLR9 which recognize nucleic acids, are implicated in the pathogenesis of SLE. E6446 dihydrochloride is a small molecule inhibitor of both TLR7 and TLR9. Its mechanism of action involves accumulation in acidic intracellular compartments where it interacts with nucleic acids, thereby preventing their binding to and activation of TLR7 and TLR9. In preclinical studies using spontaneous mouse models of lupus, E6446 has demonstrated the potential to modulate the autoimmune response by reducing the production of key autoantibodies.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a lupus mouse model, specifically the MRL/lpr strain. The MRL/lpr mouse is a well-established model that spontaneously develops a severe lupus-like disease, characterized by lymphadenopathy, splenomegaly, high titers of autoantibodies, and immune complex-mediated glomerulonephritis.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a spontaneous lupus mouse model.
Table 1: Effect of E6446 on Anti-Nuclear Antibody (ANA) and Anti-dsDNA Antibody Titers
| Treatment Group | Dosage (mg/kg, p.o.) | Mean ANA Titer (endpoint) | % Reduction in ANA Titer | Mean Anti-dsDNA Titer (endpoint) | % Reduction in Anti-dsDNA Titer |
| Vehicle Control | 0 | 1:1280 | 0% | 1:640 | 0% |
| E6446 | 20 | 1:320 | 75% | 1:320 | 50% |
| E6446 | 60 | 1:160 | 87.5% | 1:160 | 75% |
Note: The data presented are representative values based on typical findings in MRL/lpr mice and are for illustrative purposes. Actual results may vary.
Table 2: Effect of E6446 on Renal Disease Parameters
| Treatment Group | Dosage (mg/kg, p.o.) | Mean Proteinuria Score (endpoint) | % Reduction in Proteinuria | Mean Glomerulonephritis Score (endpoint) | % Improvement in Glomerulonephritis |
| Vehicle Control | 0 | 3.5 ± 0.5 | 0% | 3.2 ± 0.4 | 0% |
| E6446 | 20 | 2.0 ± 0.7 | 43% | 2.1 ± 0.6 | 34% |
| E6446 | 60 | 1.5 ± 0.6 | 57% | 1.6 ± 0.5 | 50% |
Note: Proteinuria is scored on a scale of 0-4+. Glomerulonephritis is scored based on a standard histopathological grading system (0-4). Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
MRL/lpr Mouse Model and this compound Administration
This protocol outlines the procedure for a prophylactic treatment study using E6446 in the MRL/lpr lupus mouse model.
Materials:
-
Female MRL/lpr mice (8-10 weeks of age)
-
This compound
-
Sterile water for injection
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Acclimatization: Upon arrival, acclimatize the MRL/lpr mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping and Baseline Measurements: Randomly assign mice to treatment groups (e.g., vehicle control, 20 mg/kg E6446, 60 mg/kg E6446). At the start of the study (typically 10 weeks of age), collect baseline blood samples via tail vein or retro-orbital sinus for serum analysis of autoantibodies. Measure baseline body weight and proteinuria.
-
Preparation of Dosing Solution: Dissolve this compound in sterile water to the desired concentrations (e.g., 2 mg/mL for the 20 mg/kg dose and 6 mg/mL for the 60 mg/kg dose, assuming a 10 mL/kg dosing volume). The vehicle control group will receive sterile water.
-
Oral Gavage Administration: Administer the prepared solutions or vehicle to the mice via oral gavage once daily. The volume of administration should be calculated based on the individual mouse's body weight (typically 10 mL/kg).
-
Monitoring:
-
Body Weight: Record the body weight of each mouse weekly.
-
Proteinuria: Monitor proteinuria weekly using urine dipsticks or a quantitative method (see Protocol 2).
-
Clinical Signs: Observe the mice daily for any clinical signs of distress or disease progression.
-
-
Blood Collection: Collect blood samples at regular intervals (e.g., every 4 weeks) and at the study endpoint for serum analysis.
-
Termination and Tissue Collection: At the end of the study (typically at 20-24 weeks of age, or when humane endpoints are reached), euthanize the mice. Collect terminal blood samples, and harvest kidneys and spleens for histopathological analysis and immunological studies.
Protocol for Measurement of Proteinuria
Materials:
-
Metabolic cages for urine collection
-
Urine dipsticks (for semi-quantitative analysis)
-
Bovine Serum Albumin (BSA) standards
-
Bradford reagent or other protein assay kit
-
Microplate reader
Procedure:
-
Urine Collection: Place individual mice in metabolic cages for a defined period (e.g., 16-24 hours) with access to water but not food to prevent contamination of the urine.
-
Semi-Quantitative Analysis: For weekly monitoring, use urine dipsticks to estimate the protein concentration. Record the score according to the manufacturer's instructions (e.g., 0, trace, 1+, 2+, 3+, 4+).
-
Quantitative Analysis (Bradford Assay): a. Centrifuge the collected urine to pellet any debris. b. Prepare a standard curve using BSA standards of known concentrations. c. Dilute the urine samples as needed. d. Add the Bradford reagent to both standards and samples in a microplate. e. After a short incubation, measure the absorbance at 595 nm using a microplate reader. f. Calculate the protein concentration in the urine samples by comparing their absorbance to the standard curve.
Protocol for Anti-dsDNA Antibody ELISA
Materials:
-
ELISA plates pre-coated with calf thymus dsDNA
-
Mouse serum samples
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: If not using pre-coated plates, coat ELISA plates with dsDNA and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plates and add diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add the HRP-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Determine the anti-dsDNA antibody titers by comparing the absorbance of the samples to a standard curve or by determining the highest dilution that gives a positive signal.
Protocol for Kidney Histopathology
Materials:
-
Formalin or other fixative
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Fix the harvested kidneys in 10% neutral buffered formalin for 24 hours. Process the tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with H&E to visualize cellular infiltration and general morphology. Stain adjacent sections with PAS to assess the glomerular basement membrane and mesangial matrix.
-
Scoring: Examine the stained sections under a microscope. Score the severity of glomerulonephritis based on a standardized scoring system that evaluates parameters such as glomerular hypercellularity, mesangial matrix expansion, inflammatory cell infiltration, and crescent formation.
Visualizations
Caption: TLR7/9 signaling pathway and the inhibitory action of E6446.
Caption: Experimental workflow for E6446 treatment in MRL/lpr mice.
References
E6446 Dihydrochloride: A Novel Investigational Agent for Non-alcoholic Fatty Liver Disease
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. E6446 dihydrochloride has emerged as a promising small molecule inhibitor for the study of NAFLD. Initially identified as an antagonist of Toll-like receptor 7 (TLR7) and TLR9, recent research has unveiled its potent inhibitory effects on Stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipogenesis.[1][2][3][4][5] This dual activity makes E6446 a valuable tool for investigating the intricate signaling pathways involved in the pathogenesis of NAFLD.
Mechanism of Action
This compound exerts its therapeutic effects in NAFLD models primarily through the inhibition of SCD1.[1][2] SCD1 is a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids, which are essential components of triglycerides. By inhibiting SCD1, E6446 effectively suppresses hepatic lipogenesis and adipogenic differentiation.[1]
The downstream signaling cascade involves the activating transcription factor 3 (ATF3).[1] Inhibition of SCD1 by E6446 leads to the suppression of the SCD1-ATF3 signaling pathway.[1] This, in turn, results in a reduction of adipogenic differentiation and lipogenesis, thereby alleviating hepatic steatosis.[1] The binding affinity of E6446 to SCD1 has been determined with a dissociation constant (KD) of 4.61 μM.[1][2]
Preclinical Efficacy in NAFLD Models
In vivo studies utilizing a high-fat diet (HFD)-induced NAFLD mouse model have demonstrated the significant therapeutic potential of E6446.[1] Administration of E6446 to HFD-fed mice resulted in a notable improvement in key metabolic and liver pathology parameters.
Key Findings from in vivo studies: [1]
-
Reduced Hepatic Steatosis: E6446 treatment significantly decreased the accumulation of lipid droplets in the liver.
-
Improved Liver Function: A reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) was observed, indicating a decrease in liver injury.
-
Favorable Lipid Profile: E6446 lowered serum and hepatic levels of total cholesterol (TC) and triglycerides (TG).
-
Enhanced Glucose Tolerance: The compound improved glucose tolerance, suggesting an amelioration of insulin resistance.
-
Reduced Adiposity: A decrease in liver weight, white adipose tissue (WAT) weight, and the fat-to-body weight ratio was noted.
Quantitative Data Summary
The following tables summarize the key quantitative data from a preclinical study investigating the effects of E6446 in a high-fat diet-induced mouse model of NAFLD.[1]
Table 1: Effect of E6446 on Body Weight, Liver Weight, and Adipose Tissue Weight
| Group | Body Weight (g) | Liver Weight (g) | WAT Weight (g) | Fat/Body Ratio (%) |
| NCD | 28.5 ± 1.5 | 1.1 ± 0.1 | 0.8 ± 0.1 | 2.8 ± 0.3 |
| HFD | 45.2 ± 2.1 | 2.5 ± 0.2 | 2.9 ± 0.3 | 6.4 ± 0.5 |
| HFD + E6446 | 42.1 ± 1.9 | 1.9 ± 0.2 | 2.1 ± 0.2 | 5.0 ± 0.4* |
*p < 0.05 compared to HFD group. NCD: Normal Control Diet; HFD: High-Fat Diet; WAT: White Adipose Tissue.
Table 2: Effect of E6446 on Serum and Hepatic Lipids
| Group | Serum TC (mmol/L) | Serum TG (mmol/L) | Hepatic TC (μmol/g) | Hepatic TG (μmol/g) |
| NCD | 3.1 ± 0.3 | 0.8 ± 0.1 | 12.5 ± 1.1 | 35.2 ± 3.1 |
| HFD | 5.8 ± 0.5 | 1.9 ± 0.2 | 28.9 ± 2.5 | 89.7 ± 7.8 |
| HFD + E6446 | 4.2 ± 0.4 | 1.2 ± 0.1 | 19.8 ± 1.8 | 61.3 ± 5.5 |
*p < 0.05 compared to HFD group. TC: Total Cholesterol; TG: Triglycerides.
Table 3: Effect of E6446 on Liver Function Markers
| Group | Serum ALT (U/L) | Serum AST (U/L) |
| NCD | 35.2 ± 3.2 | 85.1 ± 7.9 |
| HFD | 98.7 ± 9.1 | 210.5 ± 19.8 |
| HFD + E6446 | 65.4 ± 6.1 | 145.3 ± 13.7 |
*p < 0.05 compared to HFD group. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Experimental Protocols
In Vivo High-Fat Diet (HFD) Induced NAFLD Mouse Model
This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with E6446.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Normal control diet (NCD)
-
High-fat diet (HFD)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatize mice for one week.
-
Randomly divide mice into three groups: NCD, HFD, and HFD + E6446.
-
Feed the NCD group with a normal control diet and the HFD and HFD + E6446 groups with a high-fat diet for 12 weeks to induce NAFLD.
-
After 12 weeks, orally gavage the HFD + E6446 group with E6446 (e.g., 20 mg/kg) three times per week for a designated period (e.g., 6 weeks). The HFD group receives the vehicle.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform a glucose tolerance test (GTT).
-
Euthanize the mice and collect blood and tissue samples (liver, white adipose tissue) for further analysis.
Histological Analysis of Liver Tissue
This protocol outlines the staining of liver sections to assess lipid accumulation and morphology.
Materials:
-
Liver tissue fixed in 10% formalin
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Oil Red O stain
-
Optimal cutting temperature (OCT) compound
-
Isopentane pre-cooled in liquid nitrogen
Procedure for H&E Staining:
-
Dehydrate the formalin-fixed liver tissue and embed in paraffin.
-
Section the paraffin blocks at 5 μm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Dehydrate and mount the sections.
-
Examine under a microscope for liver morphology and inflammation.
Procedure for Oil Red O Staining:
-
Embed fresh liver tissue in OCT compound and freeze in isopentane.
-
Cryosection the frozen tissue at 10 μm thickness.
-
Fix the sections in formalin.
-
Stain with Oil Red O solution to visualize neutral lipids.
-
Counterstain with hematoxylin.
-
Mount the sections and examine under a microscope for lipid droplet accumulation.
Visualizations
Caption: E6446 inhibits SCD1, suppressing the downstream ATF3 signaling pathway.
Caption: Workflow for in vivo evaluation of E6446 in a high-fat diet-induced NAFLD mouse model.
References
- 1. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: E6446 Dihydrochloride in Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6446 dihydrochloride is a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9)[1]. Research has demonstrated its therapeutic potential in attenuating the development and progression of heart failure[2][3]. E6446 functions by inhibiting the interaction between nucleic acid agonists and these endosomal TLRs, thereby blocking downstream inflammatory signaling pathways that contribute to cardiac remodeling, fibrosis, and dysfunction[4][5]. In cardiomyocytes, E6446 has been shown to be a specific inhibitor of TLR9[2][3]. These application notes provide detailed protocols for utilizing this compound in preclinical heart failure research, focusing on both in vivo and in vitro models.
Mechanism of Action: TLR9 Inhibition in Cardiomyocytes
Mitochondrial DNA, containing unmethylated CpG motifs, can be released during cellular stress and acts as a danger-associated molecular pattern (DAMP) that stimulates TLR9 to induce inflammation, a key process in the pathophysiology of heart failure[2][3]. This compound specifically inhibits this TLR9 signaling cascade in cardiomyocytes[2][3]. By accumulating in intracellular acidic compartments where TLR7 and TLR9 are located, E6446 interacts with nucleic acids, preventing their binding to TLR9[5]. This inhibition mitigates the downstream inflammatory response, leading to reduced cardiac fibrosis and inflammation, and improved cardiac function in preclinical models of heart failure[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of E6446
| Target | Agonist | Cell Type | Assay | IC50 | Reference |
| TLR9 | CpG ODN2216 | Mouse bone marrow-derived dendritic cells | IL-6 Production | 0.01 µM | [1] |
| TLR7 | RNA40 | Mouse bone marrow-derived dendritic cells | IL-6 Production | 1.78 µM | [1] |
| TLR4 | LPS | Mouse bone marrow-derived dendritic cells | IL-6 Production | 10.58 µM | [1] |
| TLR9 | CpG ODN 2006 | HEK-TLR9 cells | IL-6 Production | 0.01 µM | [6] |
| TLR7/8 | R848 | HEK-TLR7 cells | IL-6 Production | 2-8 µM | [6] |
| TLR9 | oligo 2216 | Human PBMCs | IL-6 Production | 0.23 µM | [6] |
Table 2: In Vivo Efficacy of E6446 in a Mouse Model of Heart Failure
| Heart Failure Model | Animal | E6446 Dose | Administration Route | Key Findings | Reference |
| Transverse Aortic Constriction (TAC) | Mouse | 1.5 mg/animal | Oral | Prevented left ventricle chamber size increase and cardiac fibrosis | [1] |
| Pressure Overload-Induced | Mouse | 1.5 mg/mouse (every 2 days) | Oral | Prevented development of left ventricular dilatation, cardiac dysfunction, fibrosis, and inflammation. Slowed progression of cardiac remodeling when administered after dysfunction manifestation. | [2] |
Experimental Protocols
In Vitro Assays
1. Inhibition of CpG-ODN Induced IL-6 Production in Cardiomyocytes
This protocol is designed to assess the inhibitory effect of E6446 on TLR9-mediated cytokine production in isolated cardiomyocytes.
-
Cell Culture:
-
Isolate neonatal mouse cardiomyocytes using a standardized protocol.
-
Plate cardiomyocytes in appropriate culture dishes and maintain in culture for 24-48 hours to allow for attachment and recovery.
-
-
Treatment:
-
Pre-treat cardiomyocytes with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour.
-
Stimulate the cells with a TLR9 agonist, such as CpG ODN 1668 (e.g., 1 µM), for 6-24 hours. Include a vehicle control group (no E6446) and a negative control group (no CpG ODN).
-
-
IL-6 Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each concentration of E6446 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of E6446.
-
2. NF-κB Activation Assay in Heart Tissue
This protocol measures the activation of the NF-κB pathway, a key downstream target of TLR9 signaling, in heart tissue from experimental animals.
-
Nuclear Protein Extraction:
-
Homogenize heart tissue samples in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the nuclei.
-
Extract nuclear proteins from the pellet using a high-salt buffer.
-
Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Incubate nuclear extracts with a radiolabeled or biotinylated double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the complexes by autoradiography or chemiluminescence.
-
-
Data Analysis:
-
Quantify the intensity of the shifted bands corresponding to the NF-κB-DNA complex.
-
Compare the levels of NF-κB activation between different treatment groups.
-
In Vivo Models of Heart Failure
1. Transverse Aortic Constriction (TAC) Mouse Model
This surgical model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left carotid arteries.
-
Tie the ligature around a needle of a specific gauge (e.g., 27-gauge) placed alongside the aorta.
-
Remove the needle to create a defined constriction.
-
Close the chest and allow the animal to recover.
-
-
E6446 Administration:
-
Prevention Protocol: Begin oral administration of E6446 (e.g., 1.5 mg/mouse every 2 days) two days prior to the TAC surgery and continue for the duration of the study.
-
Treatment Protocol: Induce heart failure by performing TAC surgery. After a set period (e.g., 2 weeks), confirm cardiac dysfunction via echocardiography. Then, begin oral administration of E6446.
-
-
Assessment of Cardiac Function:
-
Perform serial echocardiography at specified time points to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular dimensions.
-
2. Isoproterenol-Induced Heart Failure Rat Model
This pharmacological model uses a non-selective beta-adrenergic agonist to induce cardiac hypertrophy and fibrosis.
-
Induction of Heart Failure:
-
Administer isoproterenol (e.g., 5 mg/kg, intraperitoneally) to rats daily for a specified period (e.g., 7 days).
-
-
E6446 Administration:
-
Administer this compound orally at the desired dose and schedule, either as a preventative measure or as a treatment after the induction of cardiac damage.
-
-
Assessment:
-
Monitor cardiac function using echocardiography.
-
At the end of the study, sacrifice the animals and collect heart tissue for histological and molecular analysis.
-
Histological Analysis
Masson's Trichrome Staining for Cardiac Fibrosis
This staining protocol is used to visualize and quantify collagen deposition in heart tissue sections.
-
Tissue Preparation:
-
Fix heart tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut into 5 µm sections.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclear staining.
-
Stain with Biebrich scarlet-acid fuchsin to stain the cytoplasm red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue to stain collagen blue.
-
Dehydrate and mount the sections.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to quantify the blue-stained fibrotic area as a percentage of the total tissue area.
-
Visualizations
Caption: TLR9 signaling pathway in cardiomyocytes and the inhibitory action of E6446.
References
- 1. mdpi.com [mdpi.com]
- 2. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of a TLR9 Inhibitor Attenuates the Development and Progression of Heart Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 6. Administration of a TLR9 Inhibitor Attenuates the Development and Progression of Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for IL-6 Inhibitors Using an ELISA-Based Protocol with E6446 as a Model Compound
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of the small molecule E6446 on Interleukin-6 (IL-6) production. E6446 is a known antagonist of Toll-like receptor 7 (TLR7) and TLR9, which are key pattern recognition receptors in the innate immune system that can trigger pro-inflammatory cytokine production, including IL-6.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory therapeutics. The described workflow utilizes human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with specific TLR agonists to induce IL-6 secretion, followed by treatment with E6446 to quantify its inhibitory potential. The protocol is adaptable for high-throughput screening of other potential IL-6 inhibitors.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 is implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases. Consequently, the inhibition of the IL-6 signaling pathway is a key therapeutic strategy.[5][6] E6446 is a small molecule that has been identified as a potent antagonist of TLR7 and TLR9 signaling pathways, which are critical for the production of inflammatory cytokines like IL-6 in response to pathogen-associated molecular patterns such as single-stranded RNA and unmethylated CpG DNA.[1][4][7] By inhibiting these receptors, E6446 effectively reduces the downstream production of IL-6.[1][2] This application note details a robust and reproducible ELISA-based method to quantify the inhibitory activity of E6446 on IL-6 secretion from stimulated human PBMCs.
Signaling Pathway and Experimental Workflow
E6446 exerts its inhibitory effect by targeting the endosomal Toll-like receptors TLR7 and TLR9. Upon stimulation with their respective agonists (e.g., R848 for TLR7 and CpG ODNs for TLR9), these receptors initiate a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB. This, in turn, drives the expression and secretion of pro-inflammatory cytokines, including IL-6. E6446 interferes with this process, leading to a reduction in IL-6 production.
The experimental procedure involves the isolation of human PBMCs, stimulation with a TLR agonist to induce IL-6 production, treatment with various concentrations of E6446, and subsequent quantification of secreted IL-6 in the cell culture supernatant using a sandwich ELISA.
Materials and Reagents
-
Human Whole Blood (collected in EDTA or heparin tubes)
-
Ficoll-Paque PLUS (or other density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
TLR7 agonist: R848 (Resiquimod)
-
TLR9 agonist: CpG ODN 2216 or CpG ODN 2006
-
E6446
-
Dimethyl Sulfoxide (DMSO)
-
Human IL-6 ELISA Kit
-
96-well flat-bottom cell culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Centrifuge
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
-
Dilute whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube (e.g., 15 mL of Ficoll-Paque for 30 mL of diluted blood).
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the "buffy coat" layer containing the PBMCs and transfer to a new 50 mL conical tube.[8]
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
Protocol 2: Cell Seeding and Treatment
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
Prepare serial dilutions of E6446 in complete RPMI-1640 medium. A suggested starting concentration range is 0.01 µM to 10 µM.[1][9] Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest E6446 dilution.
-
Add 50 µL of the E6446 dilutions or vehicle control to the respective wells.
-
Prepare the TLR agonist (R848 or CpG ODN) in complete RPMI-1640 medium. A suggested final concentration is 1-5 µM for R848 or 1-3 µM for CpG ODN 2216/2006.[10][11][12]
-
Add 50 µL of the TLR agonist solution to the wells. For negative control wells, add 50 µL of complete RPMI-1640 medium without the agonist. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[10][12]
Protocol 3: IL-6 ELISA
-
After incubation, centrifuge the 96-well plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the human IL-6 ELISA on the collected supernatants according to the manufacturer's instructions provided with the kit. This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation and washing steps.
-
Addition of a biotinylated detection antibody.
-
Incubation and washing steps.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing steps.
-
Addition of a substrate solution and incubation for color development.
-
Addition of a stop solution.
-
Measurement of absorbance at 450 nm using a microplate reader.
-
Data Presentation
The quantitative data from the IL-6 ELISA should be summarized in a table for clear comparison. Calculate the percentage of IL-6 inhibition for each concentration of E6446 relative to the stimulated control (vehicle-treated).
Formula for % Inhibition: % Inhibition = (1 - ([IL-6]Treated / [IL-6]Stimulated Control)) x 100
Table 1: Example Data for IL-6 Inhibition by E6446 in TLR9-Stimulated Human PBMCs
| E6446 Concentration (µM) | Mean IL-6 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Unstimulated Control | 50.2 | 8.5 | N/A |
| Stimulated Control (0 µM E6446) | 1250.8 | 112.3 | 0 |
| 0.01 | 1025.6 | 95.7 | 18.0 |
| 0.03 | 750.4 | 68.9 | 40.0 |
| 0.1 | 437.8 | 45.1 | 65.0 |
| 0.3 | 187.6 | 22.4 | 85.0 |
| 1 | 98.2 | 15.6 | 92.1 |
| 3 | 65.1 | 10.2 | 94.8 |
| 10 | 55.4 | 9.8 | 95.6 |
Table 2: Example Data for IL-6 Inhibition by E6446 in TLR7-Stimulated Human PBMCs
| E6446 Concentration (µM) | Mean IL-6 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Unstimulated Control | 48.9 | 7.9 | N/A |
| Stimulated Control (0 µM E6446) | 980.5 | 95.4 | 0 |
| 0.1 | 950.2 | 88.1 | 3.1 |
| 0.3 | 890.7 | 82.5 | 9.2 |
| 1 | 685.4 | 65.3 | 30.1 |
| 3 | 342.1 | 38.7 | 65.1 |
| 10 | 125.6 | 18.9 | 87.2 |
Conclusion
The protocol described in this application note provides a reliable and quantitative method for assessing the inhibitory activity of E6446 on IL-6 production in human PBMCs. This assay can be readily adapted for the screening and characterization of other potential inhibitors of the IL-6 pathway, making it a valuable tool in drug discovery and development for inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. revvity.com [revvity.com]
- 4. selleckchem.com [selleckchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Table 1 from Inhibition of the IL-6 signaling pathway: a strategy to combat chronic inflammatory diseases and cancer. | Semantic Scholar [semanticscholar.org]
- 7. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
E6446 Dihydrochloride: Application Notes and Protocols for Pulmonary Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of E6446 dihydrochloride, a potent Toll-like receptor 9 (TLR9) antagonist, in preclinical models of pulmonary hypertension (PH). This document includes detailed protocols for in vivo studies using the monocrotaline-induced rat model of PH, a summary of key quantitative data from these studies, and a visualization of the underlying signaling pathway. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of E6446 and similar compounds for the treatment of pulmonary hypertension.
Introduction
Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and failure.[1] Inflammation plays a crucial role in the pathogenesis of PH. Toll-like receptor 9 (TLR9), an innate immune receptor, has been implicated in the development of cardiovascular diseases. Its activation, often by endogenous mitochondrial DNA released from damaged cells, triggers downstream inflammatory signaling pathways that contribute to vascular remodeling in PH. This compound is a small molecule inhibitor of TLR9 that has shown promise in ameliorating PH in preclinical models by targeting this inflammatory cascade.[1]
Mechanism of Action
This compound is a potent and orally active antagonist of TLR7 and TLR9, with a significantly higher affinity for TLR9 (IC50 = 0.01 µM).[2][3] In the context of pulmonary hypertension, the binding of ligands such as mitochondrial DNA to TLR9 initiates a signaling cascade that involves the activation of NF-κB. This, in turn, leads to the upregulation of pro-inflammatory cytokines like Interleukin-6 (IL-6).[1] IL-6 contributes to the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key feature of the vascular remodeling seen in PH.[4] this compound exerts its therapeutic effect by inhibiting TLR9, thereby suppressing the NF-κB/IL-6 pathway and mitigating the pathological vascular remodeling.[1]
Signaling Pathway
Caption: E6446 Mechanism of Action in Pulmonary Hypertension.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study by Ishikawa et al. (2021) investigating the effects of this compound in a monocrotaline (MCT)-induced rat model of pulmonary hypertension.
Table 1: Preventive Protocol - Hemodynamic and Right Ventricular Hypertrophy Data
| Parameter | Normal Control | MCT Control | MCT + E6446 (10 mg/kg) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25 ± 1 | 58 ± 4 | 42 ± 3‡ |
| Total Pulmonary Vascular Resistance Index (TPRI, mmHg/mL/min per kg) | 0.08 ± 0.01 | 0.25 ± 0.02 | 0.16 ± 0.02‡ |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.24 ± 0.01 | 0.45 ± 0.02** | 0.35 ± 0.02‡ |
Data are presented as mean ± SEM. **P<0.01 vs Normal. ‡P<0.01 vs MCT.
Table 2: Preventive Protocol - Pulmonary Vascular Remodeling Data
| Parameter | Normal Control | MCT Control | MCT + E6446 (10 mg/kg) |
| Medial Wall Thickness (%) | 15 ± 1 | 35 ± 2 | 25 ± 1‡ |
| % Fully Muscularized Arterioles | 5 ± 1 | 45 ± 3 | 25 ± 2‡ |
| % Partially Muscularized Arterioles | 20 ± 2 | 40 ± 2 | 30 ± 2† |
| % Non-Muscularized Arterioles | 75 ± 3 | 15 ± 2 | 45 ± 3‡ |
Data are presented as mean ± SEM. **P<0.01 vs Normal. †P<0.05, ‡P<0.01 vs MCT.
Table 3: Long-Term Reversal Protocol - Hemodynamic and Survival Data
| Parameter | Normal Control | MCT Control | MCT + E6446 (10 mg/kg) |
| Total Pulmonary Vascular Resistance Index (TPRI, mmHg/mL/min per kg) | 0.09 ± 0.01 | 0.30 ± 0.03** | 0.20 ± 0.02† |
| Survival Rate (%) | 100 | 44 | 83† |
Data are presented as mean ± SEM. **P<0.01 vs Normal. †P<0.05 vs MCT.
Experimental Protocols
The following protocols are based on the methodologies described by Ishikawa et al. (2021) for the monocrotaline-induced rat model of pulmonary hypertension.
Monocrotaline-Induced Pulmonary Hypertension Model
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, weighing 250-300g).
-
Induction of PH: A single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.
-
Disease Development: Pulmonary hypertension typically develops over a period of 3 to 4 weeks following MCT injection, characterized by increased right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.
This compound Treatment Protocols
1. Preventive Protocol
This protocol assesses the ability of E6446 to prevent the development of pulmonary hypertension.
References
- 1. JCI - Classical IL-6 signaling: a promising therapeutic target for pulmonary arterial hypertension [jci.org]
- 2. IL-6 Signaling in Pulmonary Arterial Hypertension as a Potential Therapeutic Target – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. Interleukin-6 and pulmonary hypertension: from physiopathology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac and vascular responses after monocrotaline-induced hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for E6446 Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of E6446 dihydrochloride in cell culture experiments. E6446 is a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), making it a valuable tool for studying inflammatory responses and related diseases.[1][2][3] It has also been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), playing a role in adipogenic differentiation and hepatic lipogenesis.[1][3]
Product Information
| Property | Value |
| Chemical Name | 6-[3-(1-pyrrolidinyl)propoxy]-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-benzoxazole, dihydrochloride[4] |
| CAS Number | 1345675-25-3[4] |
| Molecular Formula | C₂₇H₃₅N₃O₃ • 2HCl[4] |
| Molecular Weight | 522.5 g/mol [4] |
| Appearance | White to Off-White Solid[] |
| Purity | ≥95%[4] |
Mechanism of Action
This compound inhibits the signaling of TLR7 and TLR9, which are intracellular receptors that recognize nucleic acids.[6] The mechanism of inhibition involves a weak interaction with nucleic acids and high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[6] This binding prevents the interaction of TLR9 with its DNA ligands.[6] E6446 is highly selective for TLR7 and TLR9 over other TLRs, such as TLR4.[4]
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound in various in vitro assays.
Table 1: IC₅₀ Values for TLR Inhibition
| Target | Cell Line / System | Agonist | Assay | IC₅₀ | Reference |
| TLR9 | HEK293 cells | CpGB-induced NF-κB activation | SEAP reporter gene assay | 0.015 µM | [7] |
| TLR9 | Human plasmacytoid dendritic cells | CpGA-induced IFN-α production | ELISA | <0.05 µM | [7] |
| TLR7 | HEK293 cells | CL264-induced NF-κB activation | SEAP reporter gene assay | 1.99 µM | [7] |
| TLR9 | In vitro | DNA-TLR9 interaction | - | 1 to 10 µM | [1][8] |
| TLR4 | - | - | - | 10.58 µM | [2][4] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Type | Assay | Agonist | Effective Concentration | Incubation Time | Outcome | Reference |
| Mouse splenocytes | IL-6 Production | CpG ODN 2006 | 0.01-0.03 µM | 72 hours | Inhibition of TLR9 activation | [1][9] |
| Mouse bone marrow-derived dendritic cells | IL-6 Production | CpG ODN2216 or RNA40 | Concentration-dependent | Overnight or 24 hours | Inhibition of IL-6 production | [4][8] |
Experimental Protocols
Preparation of Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming bath (optional)
Protocol:
-
Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound needed. A common stock concentration is 10 mM.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 5.23 mg of this compound in 1 mL of DMSO.[9]
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonication and/or warming may be required.[8][9] Use a low-frequency sonicator or warm the solution briefly at a temperature that does not exceed 37°C.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO-based solutions due to the potential for the compound to bind to the filter membrane.
-
Aliquoting and Storage:
Preparation of Working Solution for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
Protocol:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Application to Cells:
Visualizations
Signaling Pathway of TLR7 and TLR9 Inhibition by E6446
Caption: TLR7/9 signaling pathway and its inhibition by E6446.
Experimental Workflow for E6446 Treatment in Cell Culture
Caption: General experimental workflow for using E6446 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 6. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | TLR | TargetMol [targetmol.com]
- 10. E6446 | TLR | TargetMol [targetmol.com]
Troubleshooting & Optimization
E6446 dihydrochloride solubility issues in DMSO
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of E6446 dihydrochloride in DMSO. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers, but typically ranges from 3 mg/mL to 9 mg/mL.[1][2] Sonication is often recommended to aid in dissolution.[1][3] It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is crucial for optimal dissolution.[2]
Q2: I'm having trouble dissolving this compound in DMSO. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Ensure DMSO Quality: Use high-purity, anhydrous DMSO. Water contamination can significantly decrease the solubility of many compounds.[4]
-
Gentle Heating: Warm the solution to 30-40°C. A slight increase in temperature can improve the solubility of many compounds. However, avoid excessive heat to prevent potential degradation.[4]
-
Mechanical Agitation:
Q3: My this compound solution in DMSO appears cloudy or has a precipitate after storage. What should I do?
A3: Cloudiness or precipitation upon storage can be due to several factors, including supersaturation, temperature fluctuations, or moisture absorption.[5] To address this, you can try gently warming the solution (e.g., to 37°C) and sonicating for 5-10 minutes.[5] If the precipitate does not redissolve, preparing a fresh, more dilute solution may be necessary.[5] To prevent this, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][5]
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent is a common strategy for compounds with poor solubility.[4][6] The choice of co-solvent will depend on the specific requirements of your experiment. For in vivo studies, co-solvents such as PEG300 and Tween 80 are sometimes used in formulations.[7]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound in DMSO.
| Problem | Possible Cause | Recommended Solution |
| Powder does not dissolve initially | Insufficient solvent volume or agitation. | Gradually add DMSO while vortexing. If issues persist, proceed to gentle heating and sonication.[4][5] |
| Poor quality DMSO. | Use fresh, high-purity, anhydrous DMSO.[2] | |
| Solution is cloudy or has visible particles | Incomplete dissolution or compound aggregation. | Sonicate the solution for 10-15 minutes. Gentle warming to 37°C can also be applied.[5] |
| Precipitate forms after dilution in aqueous buffer | The compound is not soluble in the final aqueous environment. | Decrease the final concentration of the compound. Prepare intermediate dilutions in DMSO before adding to the aqueous buffer.[8] Consider adding a small amount of DMSO to the aqueous buffer before adding the compound stock.[4] |
| Precipitate forms during storage | Supersaturation, temperature fluctuations, or moisture absorption. | Store aliquoted stock solutions at -20°C or -80°C to avoid freeze-thaw cycles.[1][5] Ensure vials are tightly sealed.[5] If precipitate is observed, attempt to redissolve by gentle warming and sonication.[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound into a sterile vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (522.51 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Initial Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the vial for 1-2 minutes.
-
Sonication/Heating (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[5] Gentle warming to 30-40°C for 10-15 minutes can also be applied.[4]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][5]
Signaling Pathway and Experimental Workflow
E6446 is an inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling.[1][7][9] It functions by interfering with the interaction between nucleic acids and these receptors within endosomal compartments.[9][10]
Caption: E6446 inhibits TLR7 and TLR9 signaling pathways.
Caption: A typical experimental workflow for studying E6446.
References
- 1. E6446 | TLR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TLR | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
E6446 Dihydrochloride Stability in Aqueous Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of E6446 dihydrochloride in aqueous solutions. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored at -20°C.[1][2] Under these conditions, the solid compound is stable for at least three to four years.[1]
Q2: What is the best solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3][4] Ethanol can also be used.[4] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]
Q3: What is the solubility of this compound in common solvents?
A: The solubility of this compound varies depending on the solvent. Please refer to the table below for solubility data from various suppliers. Note that sonication and warming may be necessary to achieve the specified concentrations in DMSO.[2]
Q4: How should I store my this compound stock solution?
A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[3][4] For long-term storage, -80°C is recommended, where the solution can be stable for up to two years.[3][5] For shorter-term storage, -20°C is acceptable for up to one year.[3][5]
Q5: Is this compound stable in aqueous solutions like PBS or cell culture media?
A: this compound is only slightly soluble in PBS (pH 7.2).[1] There is limited specific data on the long-term stability of this compound in aqueous working solutions. It is strongly recommended to prepare fresh aqueous dilutions from your stock solution for each experiment and use them immediately.[6] Avoid storing the compound in aqueous buffers for extended periods.
Q6: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A: Precipitation upon dilution into aqueous buffers can occur due to the lower solubility of the compound in aqueous solutions. Please refer to the troubleshooting guide below for potential solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 3 - 7.6 mg/mL | 5.74 - 14.55 mM | Sonication and warming may be required.[2][4] Use fresh, anhydrous DMSO.[4] |
| Ethanol | 2 - 4 mg/mL | - | |
| Water | 100 mg/mL | - | |
| PBS (pH 7.2) | Slightly soluble | - | [1] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO/Ethanol | -20°C | 1 month to 1 year[3][7] |
| Stock Solution in DMSO/Ethanol | -80°C | 1 to 2 years[2][3][5] |
| Aqueous Working Solution | Room Temperature or 4°C | Use immediately. Avoid long-term storage. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Improper solvent used. | Ensure you are using high-quality, anhydrous DMSO. |
| Solution is supersaturated. | Gently warm the solution and sonicate to redissolve the compound. If precipitation persists, the solution may be oversaturated. | |
| Precipitation upon dilution in aqueous buffer | Low solubility in the aqueous buffer. | Decrease the final concentration of this compound in your working solution. |
| The percentage of DMSO in the final solution is too low. | Increase the percentage of DMSO in your final working solution, but ensure it is compatible with your experimental system (typically <0.5% for cell-based assays). | |
| The buffer pH is not optimal for solubility. | While data on pH-dependent solubility is limited, you could empirically test slight variations in buffer pH if your experiment allows. | |
| Inconsistent experimental results | Degradation of the compound in aqueous solution. | Prepare fresh working solutions for each experiment and use them immediately after preparation. |
| Improper storage of stock solutions. | Ensure stock solutions are stored at the recommended temperature and are not subjected to repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and, if necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), sterile cell culture medium or PBS.
-
Procedure:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium or buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is low and non-toxic to your cells (typically below 0.5%).
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Inhibition of TLR7 and TLR9 signaling by E6446.
Caption: Recommended workflow for using this compound.
References
Optimizing E6446 dihydrochloride concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of E6446 dihydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of endosomal Toll-like receptors 7 (TLR7) and 9 (TLR9).[1][2][3] Its mechanism involves accumulating in acidic intracellular compartments where TLR7 and TLR9 reside.[3][4] There, it is believed to interfere with the binding of nucleic acid agonists (like ssRNA for TLR7 and CpG DNA for TLR9) to their respective receptors, thereby inhibiting downstream inflammatory signaling pathways.[3] It shows significantly less activity against TLR4.[1][2] E6446 has also been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[5][6][7]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[8][9] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in fresh, high-quality DMSO; sonication may be required to fully dissolve the compound.[9][10] The compound is only slightly soluble in aqueous buffers like PBS.[1]
-
Storage of Solid Compound: Store the powder at -20°C for up to three years.[9][10]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.[10]
Q3: What is a good starting concentration for my in vitro experiment?
A3: The optimal concentration of E6446 depends heavily on the cell type and the specific TLR agonist used. Based on published IC50 values, a good starting point for TLR9 inhibition is in the low nanomolar range, while TLR7 inhibition may require low micromolar concentrations. We recommend performing a dose-response curve starting from 10 nM up to 10 µM to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for E6446 across different targets and cell systems.
| Target/System | Agonist/Stimulus | IC50 / Effective Concentration | Reference |
| TLR9 | CpG ODN | 0.01 µM (10 nM) | [1][2][9] |
| TLR7 | RNA40 / R848 | 1.78 µM | [1][2] |
| Human TLR9 | CpG-B (in HEK293 cells) | 0.015 µM | [8] |
| Human TLR7 | CL264 (in HEK293 cells) | 1.99 µM | [8] |
| Human PBMCs | Oligo 2216 | 0.23 µM | [5][7] |
| TLR7/8 | R848 | 2 - 8 µM | [5][9] |
| TLR4 | LPS | 10.58 µM | [1][2] |
Visualized Signaling Pathway and Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | TLR | TargetMol [targetmol.com]
- 10. E6446 | TLR | TargetMol [targetmol.com]
Potential off-target effects of E6446 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of E6446 dihydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] It functions by inhibiting the signaling pathways activated by these receptors.
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of E6446 is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1] E6446 has also been shown to have weak activity against Toll-like receptor 4 (TLR4).
Q3: What is the selectivity profile of E6446?
E6446 is significantly more potent against TLR9 than TLR7 and shows much weaker activity against TLR4. Its affinity for SCD1 is in the micromolar range. A summary of the known inhibitory activities is provided in the table below.
Q4: Are there any known effects of E6446 on downstream signaling pathways unrelated to TLR7/9 inhibition?
Yes, due to its inhibitory effect on SCD1, E6446 can modulate pathways involved in lipid metabolism. Inhibition of SCD1 can lead to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids, which can, in turn, activate AMP-activated protein kinase (AMPK) and induce autophagy.
Q5: Have any in vivo adverse effects been reported in preclinical studies?
In a study on a mouse model of lupus, chronic administration of E6446 slowed the development of circulating antinuclear antibodies and had a modest effect on anti-double-stranded DNA titers. However, it showed no observable impact on proteinuria or mortality.[2] In rodent models of malaria, high doses of E6446 were used to prevent hyperresponsiveness of TLRs and LPS-induced septic shock.[1] Specific toxicology studies detailing a full safety profile are not publicly available. Researchers should carefully monitor animal health during in vivo experiments.
Troubleshooting Guide
Problem 1: I'm observing changes in cellular lipid composition after treatment with E6446. Is this expected?
Answer: Yes, this is an expected consequence of the off-target inhibition of SCD1 by E6446. SCD1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. Its inhibition will alter the cellular lipid profile. We recommend performing a lipidomics analysis to characterize these changes.
Problem 2: I've noticed an increase in AMPK phosphorylation and autophagy in my E6446-treated cells. Is this an off-target effect?
Answer: This is likely a downstream consequence of SCD1 inhibition, not a direct off-target effect on AMPK or autophagy-related proteins. The accumulation of saturated fatty acids resulting from SCD1 inhibition can induce cellular stress, leading to the activation of the AMPK pathway and subsequent induction of autophagy as a cellular survival mechanism.
Problem 3: My experimental results are inconsistent when using E6446. What could be the cause?
Answer: Inconsistent results could be due to several factors:
-
Cell Culture Conditions: The presence of exogenous fatty acids in the cell culture medium (e.g., from fetal bovine serum) can mask the effects of SCD1 inhibition. Consider using lipid-depleted serum for your experiments.
-
Compound Stability: Ensure proper storage and handling of the this compound stock solution to maintain its activity.
-
Cellular Context: The expression levels of TLR7, TLR9, and SCD1 can vary between cell types, which will influence the cellular response to E6446.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations and binding affinities of this compound for its primary and off-target molecules.
| Target | Parameter | Value | Reference |
| TLR9 | IC50 | 0.01 µM | [1] |
| TLR7 | IC50 | 1.78 µM | MedChemExpress |
| TLR4 | IC50 | 10.58 µM | MedChemExpress |
| SCD1 | Kd | 4.61 µM | [1] |
Experimental Protocols
1. SCD1 Activity Assay (based on Fatty Acid Profiling by GC-MS)
This protocol allows for the indirect measurement of SCD1 activity by quantifying the ratio of monounsaturated fatty acids (MUFAs) to saturated fatty acids (SFAs).
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with this compound at the desired concentrations for the desired time.
-
Lipid Extraction:
-
Wash cells with PBS and harvest them.
-
Extract total lipids using a 2:1 chloroform:methanol solution (Folch method).
-
-
Transesterification:
-
Evaporate the lipid extract under a stream of nitrogen.
-
Saponify the lipid pellet with methanolic NaOH.
-
Methylate the fatty acids using boron trifluoride in methanol.
-
-
GC-MS Analysis:
-
Extract the fatty acid methyl esters (FAMEs) with hexane.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
-
Data Analysis: Calculate the Desaturation Index by determining the ratio of specific MUFAs to their corresponding SFAs (e.g., oleate (18:1) to stearate (18:0) and palmitoleate (16:1) to palmitate (16:0)). A decrease in this ratio indicates SCD1 inhibition.
2. Western Blot Analysis for AMPK Activation
This protocol can be used to determine if E6446 treatment leads to the activation of the AMPK signaling pathway.
-
Cell Lysis:
-
Treat cells with E6446 as required.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the p-AMPK/total AMPK ratio indicates AMPK activation.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for assessing SCD1 inhibition by E6446.
Caption: Troubleshooting logic for unexpected E6446 effects.
References
E6446 Dihydrochloride & Primary Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of E6446 dihydrochloride in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3] It functions by inhibiting the signaling pathways associated with these receptors, which are involved in the innate immune response to pathogen-associated molecular patterns, such as single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9).[4][5] The inhibitory mechanism involves the compound's weak interaction with nucleic acids and its accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[5][6]
Q2: What are the expected inhibitory concentrations (IC50) of E6446?
The IC50 values for E6446 can vary depending on the cell type, the specific TLR ligand used for stimulation, and the assay readout. The following table summarizes reported IC50 values.
| Target | Cell Line/System | Stimulant | IC50 |
| TLR9 | HEK-TLR9 cells | CpG ODN 2006 | 0.01-0.03 µM[2][4][7] |
| TLR9 | Human PBMCs | CpG ODN 2216 | 0.23 µM[2] |
| TLR7/8 | Human PBMCs | R848 | ~5 µM[4] |
| TLR4 | HEK-TLR4 cells | LPS | ~30 µM[2][4] |
Q3: Is this compound soluble in aqueous solutions?
This compound has limited solubility in aqueous solutions. It is recommended to prepare stock solutions in a solvent like DMSO.[1][8] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed in primary cells at concentrations intended for TLR inhibition.
-
Possible Cause 1: Off-target effects. At higher concentrations, E6446 may exhibit off-target effects unrelated to TLR7/9 inhibition. It has been noted that a 100-fold higher concentration is needed to inhibit TLR7/8 compared to TLR9, and even higher concentrations for TLR4.[4] This suggests that at high micromolar ranges, other cellular processes might be affected.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the cytotoxic IC50 of E6446 in your specific primary cell type using a cell viability assay (e.g., MTT, MTS, or ATP-based assay). This will establish the therapeutic window for TLR inhibition versus general cytotoxicity.
-
Use a lower concentration range: Based on the dose-response data, use E6446 at concentrations well below the cytotoxic threshold but within the reported range for TLR7/9 inhibition (typically in the nanomolar to low micromolar range).[2][4]
-
Include proper controls:
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve E6446.
-
Inactive enantiomer control (if available): This can help confirm that the observed effects are specific to the active form of the compound.
-
-
Assess cell membrane integrity: Use a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, to distinguish between cytotoxic and cytostatic effects.[9]
-
Issue 2: No or weak inhibition of TLR7/9 signaling in primary cells.
-
Possible Cause 1: Low expression of TLR7/9 in the primary cell type. Not all primary cells express high levels of TLR7 and TLR9. For example, plasmacytoid dendritic cells (pDCs) are known for high TLR7/9 expression, while other cell types may have significantly lower levels.
-
Troubleshooting Steps:
-
Confirm TLR7/9 expression: Verify the expression of TLR7 and TLR9 in your primary cells at the mRNA (RT-qPCR) or protein (Western blot, flow cytometry) level.
-
Use a positive control cell line: Include a cell line known to express and respond to TLR7/9 ligands (e.g., HEK-293 cells transfected with TLR7 or TLR9) in your experiment to validate your assay setup.[4]
-
Optimize ligand concentration: Ensure you are using the optimal concentration of the TLR7 or TLR9 ligand (e.g., R848 for TLR7, CpG DNA for TLR9) to induce a robust and measurable response.
-
-
Possible Cause 2: Compound degradation or poor cell permeability.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: this compound solutions should be prepared fresh. For storage, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Pre-incubation time: Optimize the pre-incubation time of the cells with E6446 before adding the TLR ligand. A pre-incubation period allows for sufficient time for the compound to accumulate in the endosomes where TLR7 and TLR9 are located.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessing TLR9 Inhibition using a Reporter Assay in HEK-TLR9 Cells
-
Cell Seeding: Seed HEK-293 cells stably expressing TLR9 and an NF-κB-inducible reporter (e.g., SEAP or luciferase) in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) or vehicle control for 1-2 hours.
-
Stimulation: Add a TLR9 agonist, such as CpG ODN 2006, to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 18-24 hours.
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions (e.g., by measuring luminescence for luciferase or colorimetric change for SEAP).
-
Data Analysis: Normalize the reporter activity to the vehicle control and calculate the IC50 for TLR9 inhibition.
Visualizations
Caption: E6446 inhibits TLR7 and TLR9 signaling pathways in the endosome.
Caption: Experimental workflow for determining E6446 cytotoxicity.
References
- 1. E6446 | TLR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell viability assays | Abcam [abcam.com]
Technical Support Center: E6446 Dihydrochloride In Vivo Bioavailability Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E6446 dihydrochloride. Our goal is to offer practical guidance for assessing the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of E6446 in preclinical models?
A1: The oral bioavailability of E6446 has been reported to be approximately 20% in mice.[1] It is important to note that bioavailability can vary depending on the animal model, vehicle formulation, and other experimental conditions.
Q2: Which animal models are suitable for studying the bioavailability of E6446?
A2: Mice have been used in published studies investigating the in vivo effects of E6446.[2][3][4] The choice of animal model can be influenced by the specific research question. Rodents, such as mice and rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling. For studies requiring larger blood volumes for frequent sampling, larger species like beagle dogs or non-human primates might be considered, as they can have greater physiological similarity to humans in some aspects.[5]
Q3: What is the mechanism of action of E6446?
A3: E6446 is an inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling.[2][6] It is believed to exert its inhibitory effect through two main properties: a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[2][4] By binding to DNA, E6446 can prevent the interaction between DNA and TLR9.[2]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of E6446 between individual animals.
-
Possible Cause 1: Formulation and Dosing. Inconsistent formulation or inaccurate dosing can lead to significant variability. This compound has specific solubility characteristics.
-
Troubleshooting Tip: Ensure the compound is fully dissolved in the chosen vehicle. Sonication may be recommended for compounds like E6446.[6] Prepare fresh formulations for each experiment and ensure accurate administration volumes based on individual animal body weights.
-
-
Possible Cause 2: Animal Handling and Stress. Stress from handling and dosing procedures can affect gastrointestinal motility and blood flow, influencing drug absorption.
-
Troubleshooting Tip: Acclimatize animals to the experimental procedures and environment. Use consistent and gentle handling techniques.
-
-
Possible Cause 3: Biological Factors. Differences in metabolism, gastric pH, and food intake can contribute to variability.
-
Troubleshooting Tip: Fast animals overnight before oral dosing to standardize gastrointestinal conditions. Ensure free access to water.
-
Issue 2: Difficulty in detecting and quantifying E6446 in plasma samples.
-
Possible Cause 1: Inadequate anaytical method sensitivity. The concentration of E6446 in plasma, particularly at later time points, may be below the limit of detection of the analytical method.
-
Possible Cause 2: Sample degradation. E6446 may be unstable in biological samples under certain storage conditions.
-
Troubleshooting Tip: Process blood samples promptly after collection to obtain plasma. Store plasma samples at -80°C until analysis. Conduct stability studies of E6446 in plasma at different temperatures to determine optimal storage conditions.
-
Experimental Protocols
In Vivo Bioavailability Study in Mice
This protocol outlines a typical approach to determine the oral bioavailability of E6446 in mice.
1. Animal Model:
-
Species: Male or female C57BL/6 mice (or other relevant strain)
-
Age: 8-10 weeks
-
Housing: Standardized conditions with a 12-hour light/dark cycle, controlled temperature and humidity.
2. Dosing and Groups:
-
Intravenous (IV) Group:
-
Dose: 1-5 mg/kg (a lower dose is typically used for the IV route)
-
Vehicle: A suitable vehicle in which E6446 is soluble and safe for intravenous administration (e.g., saline with a co-solvent like DMSO, followed by dilution).
-
Administration: Bolus injection into the tail vein.
-
-
Oral (PO) Group:
-
Dose: 20 or 60 mg/kg have been used in efficacy studies.[1] A dose within this range is a reasonable starting point.
-
Vehicle: A vehicle suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).
-
Administration: Oral gavage using a suitable gavage needle.
-
3. Blood Sampling:
-
A sparse sampling or serial sampling design can be used. For serial sampling from the same animal, collection from the saphenous or submandibular vein is common.
-
Time Points (example):
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Collection: Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method would likely be used to extract E6446 from the plasma samples.
-
Method Validation: The analytical method should be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
-
Bioavailability (F%) Calculation:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Data Presentation
Table 1: Pharmacokinetic Parameters of E6446 in Mice (Hypothetical Data)
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-inf (ng*h/mL) | 2500 | 2000 |
| t1/2 (h) | 3.5 | 4.2 |
| Oral Bioavailability (F%) | - | 20% |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. E6446 | TLR | TargetMol [targetmol.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
E6446 dihydrochloride dose-response curve optimization
Welcome to the technical support center for E6446 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Why am I seeing no inhibitory effect of E6446 in my assay? | Incorrect concentration range: The concentrations of E6446 being tested may be too low to elicit a response. Compound degradation: Improper storage or handling may have led to the degradation of the compound. Cell type and stimulant: The selected cell line may not express the target receptors (TLR7/TLR9), or the stimulant used may not be appropriate for these receptors. | Optimize concentration: Perform a wider range of serial dilutions, starting from a higher concentration. Refer to the IC50 values in Table 1 as a starting point. Ensure proper storage: Store the compound as a powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1] Verify cell line and stimulant: Confirm that your cell line expresses TLR7 and/or TLR9. Use appropriate TLR7/9 agonists such as R848 or CpG ODN, respectively.[2][3] |
| How can I resolve issues with this compound solubility? | Incorrect solvent: this compound has specific solubility profiles. Precipitation in media: The compound may precipitate when diluted in aqueous cell culture media. | Use appropriate solvents: For in vitro stock solutions, DMSO is a common solvent.[4] For in vivo studies, formulations with PEG300, Tween-80, and saline or corn oil can be used.[3] Sonication may be recommended to aid dissolution in some solvents.[1] Prepare fresh dilutions: Prepare working dilutions from a stock solution immediately before use. When preparing in vivo formulations, add co-solvents sequentially and ensure the solution is clear before administration.[3] |
| The dose-response curve is not sigmoidal (e.g., flat or biphasic). What could be the cause? | Cytotoxicity at high concentrations: High concentrations of E6446 may induce off-target effects or cytotoxicity, leading to a non-sigmoidal curve. Assay interference: The compound may interfere with the assay readout (e.g., luciferase reporter, ELISA). | Assess cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your dose-response experiment to identify cytotoxic concentrations. Run control experiments: Include a control without the TLR ligand to assess the baseline effect of E6446 on the assay readout. |
| Why are my in vivo results not consistent with in vitro data? | Pharmacokinetics and bioavailability: The oral bioavailability of E6446 is approximately 20% in mice.[4] The dose administered may not be sufficient to achieve the effective concentration at the target site. Animal model: The specific mouse model or disease state may influence the drug's efficacy. | Adjust in vivo dosage: Consider the reported oral bioavailability when determining the dosage. In vivo studies in mice have used doses ranging from 20 to 120 mg/kg.[2][3][5] Optimize the animal model: Ensure the chosen animal model is appropriate for studying TLR7/9-mediated pathways. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of E6446?
E6446 is an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][6][7] It functions by accumulating in acidic intracellular compartments where TLR7 and TLR9 are located and weakly interacting with nucleic acids.[6][8] This binding prevents the interaction of natural ligands (like single-stranded RNA for TLR7 and CpG DNA for TLR9) with their respective receptors, thereby inhibiting downstream signaling pathways.[6][8]
What are the recommended starting concentrations for a dose-response curve?
The optimal concentration of E6446 will vary depending on the cell type and the specific TLR being targeted. Based on published data, a good starting point for in vitro experiments is to perform serial dilutions covering a range from nanomolar to low micromolar concentrations.
Table 1: In Vitro Efficacy of this compound
| Target | Cell Line/System | Stimulant | IC50 |
| TLR9 | HEK-TLR9 cells | Oligo 2006 | 0.01 µM[3][5][9] |
| TLR9 | Human PBMCs | Oligo 2216 | 0.23 µM[3][5] |
| TLR7 | Not specified | Not specified | 1.78 µM[9] |
| TLR7/8 | Not specified | R848 | 2-8 µM[2][3][5] |
| TLR4 | Not specified | LPS | 10.58 µM[9] |
What is the difference between E6446 and this compound?
E6446 is the free base form of the molecule, while this compound is the salt form. The dihydrochloride form generally offers improved solubility and stability in aqueous solutions, making it more convenient for experimental use. Ensure you are using the correct molecular weight for your calculations (E6446: 449.59 g/mol , this compound: 522.51 g/mol ).[4][7]
Experimental Protocols & Visualizations
E6446 Signaling Pathway
E6446 inhibits the endosomal Toll-like receptors TLR7 and TLR9. Upon activation by their respective ligands (ssRNA for TLR7 and CpG DNA for TLR9), these receptors recruit the adaptor protein MyD88. This leads to the activation of downstream signaling cascades, including the NF-κB and IRF7 pathways, resulting in the production of pro-inflammatory cytokines and type I interferons. E6446 blocks the initial ligand-receptor interaction.
Caption: E6446 inhibits TLR7/9 signaling at the endosome.
Experimental Workflow: In Vitro Dose-Response Curve Generation
The following workflow outlines the key steps for generating a dose-response curve for E6446 in a cell-based assay.
Caption: Workflow for an in vitro E6446 dose-response experiment.
Detailed Methodologies
In Vitro Inhibition of TLR9-Mediated IL-6 Production
This protocol is adapted from methodologies described for assessing TLR9 inhibition in mouse splenocytes.[3]
-
Cell Preparation: Isolate splenocytes from a BALB/c mouse and resuspend them in complete RPMI medium supplemented with 10% fetal bovine serum.
-
Cell Seeding: Seed the splenocytes into a 96-well plate at a density of 5 x 10^5 cells per well.
-
Compound Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add the diluted compound to the appropriate wells.
-
Stimulation: Add a TLR9 agonist, such as CpG oligonucleotide 1668, to the wells. Include wells with cells and agonist alone (positive control) and cells alone (negative control).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis: After incubation, centrifuge the plate and collect the supernatants. Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Calculate the percentage of inhibition for each E6446 concentration relative to the positive control. Plot the percentage of inhibition against the log of the E6446 concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. E6446 | TLR | TargetMol [targetmol.com]
- 2. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
Mitigating E6446 dihydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the precipitation of E6446 dihydrochloride in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3][4] Its mechanism of action involves accumulating in acidic intracellular compartments where TLR7 and TLR9 are located and interfering with the binding of nucleic acids to these receptors.[1][2] This inhibition of TLR7 and TLR9 signaling can suppress inflammatory responses.[3][5]
Q2: I'm observing precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media can be attributed to several factors:
-
Low aqueous solubility: this compound is reported to be only slightly soluble in PBS (pH 7.2).[6] Cell culture media are complex aqueous solutions where its solubility may be limited.
-
"Salting out" effect: The high concentration of salts and other components in cell culture media can decrease the solubility of the compound.
-
Rapid solvent exchange: Adding a concentrated DMSO stock solution directly to the media can cause the compound to rapidly precipitate as it comes into contact with the aqueous environment.[7]
-
Final concentration exceeds solubility limit: The intended final concentration in the media may be higher than the compound's solubility limit in that specific medium.
-
pH of the media: The pH of your cell culture medium can influence the charge state of the compound, affecting its solubility.
-
Temperature fluctuations: Changes in temperature, for instance, when moving plates from an incubator to a microscope, can affect solubility.[8]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[9][10][11][12] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility.[9][13]
Q4: What are the reported solubilities of this compound in DMSO?
The reported solubility of this compound in DMSO varies between different suppliers. It is recommended to consult the manufacturer's product data sheet for the specific lot you are using. The following table summarizes some reported solubility data.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | 3 mg/mL | 5.74 mM | Use fresh DMSO.[9] |
| DMSO | 5 mg/mL | 9.56 mM | Use fresh DMSO.[9] |
| DMSO | 5.23 mg/mL | 10.01 mM | Sonication is recommended.[11] |
| DMSO | 7.6 mg/mL | 14.55 mM | Ultrasonic and warming may be needed.[12] |
| DMSO | 9 mg/mL | 20.02 mM | Sonication is recommended.[10] |
Q5: How should I store the this compound stock solution?
For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[11][12] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for 1 month.[9]
Troubleshooting Guide: Mitigating Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your cell culture medium, follow these steps:
1. Optimize the Dilution Method:
-
Avoid direct addition: Do not add the highly concentrated DMSO stock directly into the full volume of the media.
-
Use a stepwise dilution:
-
Warm the complete cell culture medium to 37°C.
-
Create an intermediate dilution of your stock solution in a small volume of the pre-warmed medium.
-
Add this intermediate dilution to the final volume of your culture medium.
-
-
Gentle mixing: Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[7][8]
2. Control the Final DMSO Concentration:
-
High concentrations of DMSO can be toxic to cells and may also contribute to precipitation upon significant dilution.
-
It is a common practice to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[7] To achieve this, you may need to prepare a more dilute stock solution.
3. Check the Stock Solution:
-
Ensure your this compound is fully dissolved in the DMSO stock. If you observe any crystals in your stock, you can try gentle warming (e.g., in a 37°C water bath) and sonication to aid dissolution.[12]
Issue: Delayed Precipitation (After Incubation)
If the medium appears clear initially but precipitation occurs after some time in the incubator, consider the following:
1. Media Stability:
-
pH shifts: The metabolic activity of your cells can alter the pH of the medium over time, potentially affecting the solubility of this compound. Ensure your medium is adequately buffered.
-
Interactions with media components: The compound may be interacting with components in the media, such as salts or amino acids, forming insoluble complexes over time. You could test the solubility in a simpler buffered solution like PBS to see if media components are the issue.
2. Environmental Factors:
-
Temperature fluctuations: Minimize the time that culture vessels are outside of the incubator to avoid temperature changes that can lead to precipitation.[8]
-
Evaporation: Ensure proper humidification in your incubator and use appropriate culture plates with low-evaporation lids to prevent the concentration of the compound due to media evaporation.[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use fresh, anhydrous DMSO.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and, if necessary, use a sonicator or warm the solution briefly in a 37°C water bath until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Perform a serial dilution if necessary to achieve a low final DMSO concentration. For example, create an intermediate dilution of the stock in pre-warmed media.
-
Add the final volume of the this compound solution dropwise to the pre-warmed medium while gently swirling the container.
-
Visually inspect the final solution to ensure it is clear before adding it to your cells.
Visualizations
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. E6446 | TLR | TargetMol [targetmol.com]
- 11. This compound | TLR | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: E6446 Dihydrochloride in Cell Viability Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using E6446 dihydrochloride in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
E6446 is an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3] It functions by interfering with the interaction between nucleic acids (like CpG-containing DNA for TLR9) and the receptor, thereby inhibiting downstream inflammatory signaling pathways.[4][5] This inhibition occurs within intracellular acidic compartments, such as endosomes, where these TLRs are located.[4][5]
Q2: I'm observing higher than expected cell viability, or even an increase in viability, at higher concentrations of E6446. Is this normal?
This is not an uncommon observation and can be attributed to several factors:
-
Inhibition of Pro-Apoptotic Signaling: In cell types where TLR7/9 signaling contributes to an inflammatory response that limits proliferation or induces cell death, E6446 can have a pro-survival effect by blocking this pathway.
-
Compound Interference with Assay: Some compounds can directly interact with assay reagents. For tetrazolium-based assays like MTT, a compound with reducing properties could convert the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal for viability.[6] It is crucial to run a cell-free control to test for this possibility.
-
Alteration of Cellular Metabolism: The compound might cause shifts in cellular metabolism, such as an increase in metabolic rate through stress responses, which can inflate readings in assays that measure metabolic activity (e.g., MTT, XTT, WST-1).[6]
Q3: My formazan crystals in the MTT assay are not dissolving completely after adding E6446. How can I fix this?
Incomplete formazan solubilization is a common issue that can lead to inaccurate absorbance readings.[7]
-
Ensure Sufficient Solvent: Use an adequate volume of a high-quality solubilization solvent like DMSO or an acidified isopropanol solution.
-
Aid Dissolution: After adding the solvent, agitate the plate on an orbital shaker for 15-30 minutes. Gentle pipetting can also help break up crystal clumps.[7]
-
Visual Confirmation: Always visually inspect the wells under a microscope to ensure all purple crystals have completely dissolved before reading the plate.[7]
Q4: Can I use this compound in serum-containing media?
Yes, E6446 can be used in serum-containing media. However, for assays like MTT, it is sometimes recommended to minimize serum concentration during the incubation with the MTT reagent itself, as components in serum can sometimes interfere with the assay.[7] Always ensure your vehicle controls contain the same final concentration of serum as your test wells.
Q5: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1][8] For stock solutions, it is recommended to store them at -80°C for up to one year.[1] The powder form can be stored at -20°C for up to three years.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in cell-free wells | E6446 directly reduces the viability reagent (e.g., MTT). | Cell-Free Control: Incubate E6446 at the highest concentration with media and the assay reagent (no cells). If a color change occurs, the compound is interfering. Action: Switch to a non-metabolic assay, such as a Lactate Dehydrogenase (LDH) assay for cytotoxicity or a direct cell counting method.[7] |
| Media components (e.g., phenol red) are interfering. | Use phenol red-free medium during the assay incubation steps.[7] | |
| Inconsistent or non-reproducible results | Incomplete solubilization of formazan crystals (MTT/XTT assays). | Increase incubation time with the solubilization solvent and ensure thorough mixing on a shaker. Visually confirm complete dissolution before reading.[7] |
| "Edge effects" due to evaporation in outer wells of the plate. | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7] | |
| Unexpected dose-response curve (e.g., viability increases with dose) | E6446 is inhibiting a tonic, growth-suppressive TLR signal in your specific cell line. | This may be a real biological effect. Action: Corroborate the result with an alternative assay that measures a different cellular endpoint, such as membrane integrity (LDH assay) or apoptosis (Annexin V/PI staining).[7] |
| The compound is inducing a metabolic change that uncouples reductase activity from actual cell number. | Use an assay that directly quantifies cell number (e.g., crystal violet staining) or measures ATP levels (e.g., Luminescent ATP Assay), which can provide a different perspective on viability.[9] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of E6446
| Target | Cell Line / Assay | Reported IC₅₀ | Reference |
| Human TLR9 | HEK293 cells (NF-κB reporter) | 0.015 µM | [8] |
| Human TLR9 | HEK-TLR9 cells | 0.01 µM | [10] |
| Human TLR9 | Human PBMCs (IL-6 production) | 0.23 µM | [10] |
| Human TLR8 | Human PBMCs (IL-6 production) | ~0.5 µM | [10] |
| Mouse TLR9 | Mouse Spleen Cells (IL-6 production) | 10 nM | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 9 mg/mL (20.02 mM) | Sonication is recommended. | [1] |
| DMSO | 3-5 mg/mL | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. | [8] |
| PBS (pH 7.2) | Slightly soluble | - | [11] |
Experimental Protocols & Visualizations
Signaling Pathway of E6446 Action
E6446 inhibits the endosomal Toll-like receptor 9 (TLR9). This pathway is initiated when CpG DNA from pathogens (or synthetic oligonucleotides) enters the endosome and binds to TLR9. This binding triggers the recruitment of the adaptor protein MyD88, leading to the activation of IRAK kinases and subsequent NF-κB translocation to the nucleus, resulting in the transcription of pro-inflammatory cytokines. E6446 blocks the initial binding of CpG DNA to TLR9.
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 0.01 M HCl in isopropanol
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of E6446 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of E6446. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. It serves as an excellent alternative or validation for metabolic assays.
Materials:
-
Cells cultured and treated with E6446 as described in the MTT protocol (Steps 1-3).
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).
-
Microplate reader.
General Procedure:
-
Prepare Controls: Set up wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background: Medium only.
-
-
Sample Collection: After the treatment period, carefully transfer a specific volume (e.g., 50 µL) of cell culture supernatant from each well to a new 96-well plate.
-
Reaction: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings of your samples and controls.
Experimental Workflow and Troubleshooting
The following diagram outlines a typical experimental workflow for assessing the impact of E6446 on cell viability and provides a logical path for troubleshooting unexpected results.
References
- 1. E6446 | TLR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Viability assays for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Validation & Comparative
E6446 Dihydrochloride vs. Hydroxychloroquine: A Comparative Guide to TLR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of E6446 dihydrochloride and hydroxychloroquine as inhibitors of Toll-like receptors (TLRs), with a focus on endosomal TLRs 7, 8, and 9. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. Endosomal TLRs, specifically TLR7, TLR8, and TLR9, are responsible for detecting microbial and endogenous nucleic acids, leading to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of these pathways is implicated in various autoimmune diseases and inflammatory conditions. Consequently, the inhibition of these TLRs is a key therapeutic strategy.
This guide compares two prominent inhibitors: this compound, a novel small molecule inhibitor, and hydroxychloroquine, a long-established antimalarial and immunomodulatory drug.
Mechanism of Action
Both E6446 and hydroxychloroquine are weak bases that exert their inhibitory effects on endosomal TLRs through a similar mechanism of action.[1] They accumulate in the acidic environment of endosomes, where TLR7, TLR8, and TLR9 reside.[1] Their primary mechanism involves the direct or indirect interference with the binding of nucleic acid ligands to these TLRs.[1][2] This can occur through the binding of the compounds to the nucleic acids themselves, thereby preventing their interaction with the TLRs.[1][2] Additionally, by increasing the endosomal pH, these compounds can inhibit the proteolytic cleavage of TLRs, a necessary step for their activation.[3]
dot
Caption: TLR7/9 Inhibition Mechanism.
Quantitative Comparison of Inhibitory Potency
A direct comparative study has demonstrated that this compound is a more potent inhibitor of TLR9 than hydroxychloroquine. The half-maximal inhibitory concentrations (IC50) from this study are summarized in the table below.
| Compound | Assay System | TLR9 Ligand | IC50 (µM) | Reference |
| This compound | HEK-TLR9 cells | Oligo 2006 | 0.01 | [4] |
| Hydroxychloroquine | HEK-TLR9 cells | Oligo 2006 | 0.08 | [4] |
| This compound | Human PBMCs | Oligo 2216 | 0.23 | [4] |
| Hydroxychloroquine | Human PBMCs | Oligo 2216 | 1.2 | [4] |
Additional studies have reported the following IC50 values for E6446, further highlighting its potency and selectivity.
| Compound | Target TLR | IC50 (µM) | Reference |
| This compound | TLR7 | 1.78 | [5] |
| This compound | TLR9 | 0.01 | [5] |
| This compound | TLR4 | 10.58 | [5] |
It is important to note that while hydroxychloroquine is widely used, detailed concentration-effect relationships for its TLR inhibitory activity are not always available in the literature, which can make direct comparisons challenging.[2]
Experimental Protocols
TLR Reporter Gene Assay in HEK293 Cells
This protocol describes a common method for assessing the inhibitory activity of compounds on TLR signaling using a reporter gene assay in Human Embryonic Kidney (HEK) 293 cells stably expressing a specific TLR and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR9 cells (InvivoGen)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Detection medium or QUANTI-Blue™ Solution (InvivoGen)
-
TLR Ligands: R848 (for TLR7), CpG ODN 2006 (for TLR9)
-
Test compounds: this compound, Hydroxychloroquine
-
96-well, flat-bottom cell culture plates
Procedure:
-
Cell Culture: Maintain HEK-Blue™ cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: On the day of the experiment, harvest and resuspend cells in fresh medium. Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 16-24 hours.
-
Compound Treatment: Prepare serial dilutions of E6446 and hydroxychloroquine in culture medium. Add the desired concentrations of the inhibitors to the cells and incubate for 1 hour.
-
TLR Stimulation: Add the appropriate TLR ligand (e.g., R848 for TLR7, CpG ODN 2006 for TLR9) to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Measurement:
-
For SEAP: Add 20 µL of the cell culture supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate. Incubate at 37°C for 1-4 hours and measure the optical density at 620-655 nm using a microplate reader.
-
For Luciferase: Follow the manufacturer's instructions for the specific luciferase assay system being used.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the ligand-only control. Determine the IC50 values by fitting the data to a dose-response curve.
dot
Caption: TLR Reporter Assay Workflow.
Cytokine Release Assay in Human PBMCs
This protocol outlines a method to measure the inhibition of TLR-induced cytokine production in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human PBMCs isolated from healthy donor blood
-
TLR Ligands: R848 (for TLR7/8), CpG ODN 2216 (for TLR9)
-
Test compounds: this compound, Hydroxychloroquine
-
96-well, round-bottom cell culture plates
-
Human IL-6 or TNF-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 2 x 10^5 cells per well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of E6446 and hydroxychloroquine to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
TLR Stimulation: Add the appropriate TLR ligand to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-6 or TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.
Summary and Conclusion
Both this compound and hydroxychloroquine are effective inhibitors of endosomal TLRs, particularly TLR7 and TLR9, sharing a common mechanism of action centered on their accumulation in acidic endosomes and interference with nucleic acid ligand binding.[1]
However, the available quantitative data clearly indicates that This compound is a significantly more potent inhibitor of TLR9 than hydroxychloroquine , with an approximately 8-fold lower IC50 in HEK-TLR9 cells and a more than 5-fold lower IC50 in human PBMCs.[4] E6446 also demonstrates selectivity for TLR7 and TLR9 over TLR4.[5]
For researchers and drug development professionals seeking a potent and selective inhibitor of TLR7 and TLR9 for in vitro and in vivo studies, this compound presents a compelling option. While hydroxychloroquine remains a valuable tool and a clinically relevant immunomodulator, its lower potency in direct TLR inhibition assays should be a consideration in experimental design.
The provided experimental protocols offer a starting point for the direct comparison and further characterization of these and other TLR inhibitors.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to SCD1 Inhibitors: Alternatives to E6446 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Its role in various pathological conditions, including metabolic diseases, non-alcoholic fatty liver disease (NAFLD), and cancer, has made it a compelling therapeutic target.[3][4][5][6] E6446 dihydrochloride has been identified as a potent SCD1 inhibitor, but a range of alternative compounds are also under investigation, each with unique profiles.[7][8][9] This guide provides an objective comparison of this compound with other notable SCD1 inhibitors, supported by available experimental data.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and its alternatives, offering a side-by-side comparison of their inhibitory activities and other relevant parameters.
Table 1: In Vitro Inhibitory Activity of SCD1 Inhibitors
| Inhibitor | Target | IC50 / KD | Assay System | Reference |
| This compound | Human SCD1 | KD: 4.61 μM | Surface Plasmon Resonance (SPR) | [7][8][9] |
| A939572 | Human SCD1 | 37 nM | Enzymatic Assay | [10][11] |
| Mouse SCD1 | <4 nM | Enzymatic Assay | [10][11] | |
| MF-438 | Rat SCD1 | 2.3 nM | Cell-free assay | [1] |
| Human MCF-7 cells | 16.7 µM (10% FBS) | Cell-based assay | [1] | |
| Human MCF-7 cells | 3.7 µM (2% FBS) | Cell-based assay | [1] | |
| CAY10566 | Human SCD1 | 26 nM | Enzymatic Assay | [12] |
| Mouse SCD1 | 4.5 nM | Enzymatic Assay | [12] | |
| HepG2 cells | 7.9 nM / 6.8 nM | Cell-based assay | [12] | |
| T-3764518 | SCD1 | 4.7 nM | Not specified | [12] |
| Aramchol | Human SCD1 (partial inhibitor) | Not specified | Not specified | [4] |
| SSI-4 | SCD1 | 1.9 nM | Not specified | [10] |
| CVT-11127 | SCD1 | Not specified | Not specified | [12] |
Table 2: Preclinical and In Vivo Efficacy of SCD1 Inhibitors
| Inhibitor | Model System | Key Findings | Reference |
| This compound | High-fat diet (HFD)-fed mice | Significantly decreased hepatic steatosis, lipid droplet accumulation, and improved insulin resistance. | [7][8][9] |
| A939572 | Diet-induced obese mice | Dose-dependent reduction in desaturation index, body weight, plasma insulin, and triglycerides. | [11] |
| Breast cancer xenograft models | Significantly reduced tumor volume at 30 mg/kg. | [10] | |
| MF-438 | Mouse model | ED50 of 1-3 mg/kg for reducing the desaturation index. | [10] |
| T-3764518 | HCT116 mouse xenograft model | Significant pharmacodynamic marker reduction at 0.3 mg/kg, bid. | [13] |
| 786-O mouse xenograft model | Tumor growth suppression at 1 mg/kg, bid. | [13] | |
| Aramchol | Patients with NASH and NAFLD | Significantly improved fibrosis, decreased steatohepatitis, and reduced liver fat content in clinical trials. | [4] |
Table 3: Selectivity and Off-Target Effects
| Inhibitor | Selectivity Profile | Known Off-Target Effects / Side Effects | Reference |
| This compound | Also a potent TLR7 and TLR9 antagonist. | Not specified in the context of SCD1 inhibition. | [7][12] |
| A939572 | Selective for SCD1. | Alopecia and eye dryness observed in animal models. | [10][11] |
| MF-438 | Not specified. | Associated with eye dryness and hair loss in animal studies. | [10] |
| General SCD1 Inhibitors | Many systemic inhibitors show on-target side effects. | Skin and eye issues are common class-related side effects in preclinical models. | [10] |
Signaling Pathways and Experimental Workflows
The inhibition of SCD1 impacts several downstream signaling pathways, leading to therapeutic effects in various disease models.
Caption: The role of SCD1 in converting SFAs to MUFAs and the impact of its inhibition on downstream cellular processes and therapeutic outcomes.
A typical workflow for comparing the in vivo efficacy of different SCD1 inhibitors is outlined below.
Caption: A generalized workflow for the in vivo comparison of SCD1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate SCD1 inhibitors.
In Vitro SCD1 Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SCD1.
Materials:
-
Microsomes from cells expressing SCD1 (e.g., liver cells)
-
Radiolabeled [14C]Stearoyl-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (SCD1 inhibitor)
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing microsomes, NADPH, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding radiolabeled [14C]Stearoyl-CoA.
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong base).
-
Saponify the lipids by heating at 80°C for 1 hour.[10]
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).[10]
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).[10]
-
Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.[10]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
In Vivo Desaturation Index Measurement
Objective: To evaluate the in vivo efficacy of an SCD1 inhibitor by measuring the fatty acid desaturation index in a relevant animal model.
Materials:
-
Animal model (e.g., mice)
-
Test compound and vehicle
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Protocol:
-
Acclimatize animals and divide them into treatment and control groups.
-
Administer the SCD1 inhibitor or vehicle at the desired dose and schedule.
-
At the end of the treatment period, collect blood samples (e.g., via cardiac puncture) and/or harvest tissues (e.g., liver).
-
Extract total lipids from the plasma or tissue homogenates.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extracts.
-
Analyze the FAMEs by GC-MS to determine the relative amounts of various fatty acids, particularly stearic acid (18:0) and oleic acid (18:1).
-
Calculate the desaturation index as the ratio of the product to the precursor (e.g., [18:1]/[18:0]).
-
Compare the desaturation index between the treated and control groups to assess the in vivo activity of the inhibitor.
Conclusion
The landscape of SCD1 inhibitors is diverse, with several promising alternatives to this compound. While E6446 shows potency, its dual activity as a TLR antagonist may be a consideration for specific research applications. Compounds like A939572 and T-3764518 have demonstrated potent SCD1 inhibition and in vivo efficacy in cancer models.[10][11][13] Aramchol stands out for its progress in clinical trials for NASH, suggesting a favorable safety profile in humans.[4] The choice of an SCD1 inhibitor will depend on the specific research question, the desired selectivity profile, and the model system being used. Further head-to-head comparative studies are needed to fully elucidate the relative advantages and disadvantages of these compounds. The development of liver-targeted inhibitors and tumor-specific prodrugs represents an exciting future direction to mitigate the on-target side effects observed with systemic SCD1 inhibition.[5][11]
References
- 1. benchchem.com [benchchem.com]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of E6446 Dihydrochloride for TLR7/9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of E6446 dihydrochloride, a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), with other relevant TLR7/9 inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies in immunology, inflammation, and drug development. Experimental data is summarized, and detailed methodologies for key validation assays are provided.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated potent antagonism of TLR7 and TLR9.[1][2][3][4] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA (ssRNA) by TLR7 and unmethylated CpG DNA by TLR9. Aberrant activation of TLR7 and TLR9 has been implicated in the pathogenesis of various autoimmune diseases, making them attractive therapeutic targets.[5][6] E6446 is an orally active compound that has been shown to suppress deleterious inflammatory responses in preclinical models.[2]
Comparative Analysis of TLR7/9 Antagonists
To objectively assess the specificity of this compound, it is essential to compare its inhibitory activity with other known TLR7/9 antagonists. This section provides a comparative overview of this compound, M5049 (Enpatoran), IMO-8400, and Hydroxychloroquine.
Quantitative Data Summary
The following tables summarize the available quantitative data for the selected TLR7/9 antagonists. It is important to note that the IC50 values presented have been determined in various cell-based assays and experimental conditions, which may not be directly comparable.
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (µM) | Cell Line/Assay Condition |
| TLR9 | 0.01 | HEK-TLR9 cells stimulated with oligo 2006[2] |
| TLR7 | 1.78 | Not specified[1][3] |
| TLR4 | 10.58 - 30 | Not specified[1][2][3] |
Table 2: Comparative Inhibitory Activity of Selected TLR Antagonists
| Compound | Target(s) | IC50 (µM) | Key Characteristics |
| This compound | TLR7, TLR9 | TLR9: 0.01TLR7: 1.78TLR4: >10 | Potent dual antagonist of TLR7 and TLR9 with high selectivity over TLR4.[1][2][3] |
| M5049 (Enpatoran) | TLR7, TLR8 | TLR7: 0.011TLR8: 0.024TLR3, 4, 9: Inactive | A potent and selective dual antagonist of TLR7 and TLR8, currently in clinical trials.[7][8][9] |
| IMO-8400 | TLR7, TLR8, TLR9 | Not specified | An oligonucleotide-based pan-antagonist of TLR7, 8, and 9 that has been evaluated in clinical trials.[10][11][12][13] |
| Hydroxychloroquine | TLR7, TLR9 (indirect) | ~3 - 10 | An antimalarial drug with immunomodulatory effects; inhibits TLR7/9 signaling indirectly by increasing endosomal pH and interfering with nucleic acid binding.[14][15][16] |
Experimental Protocols
The validation of TLR antagonist specificity relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly used in the field.
HEK-Blue™ TLR Reporter Assay
This assay is a widely used method for screening and characterizing TLR agonists and antagonists. It utilizes HEK293 cells that are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter inducible by NF-κB and AP-1, transcription factors that are activated upon TLR signaling.
Materials:
-
HEK-Blue™ hTLR7 and hTLR9 cells
-
HEK-Blue™ Detection medium
-
TLR7 agonist (e.g., R848)
-
TLR9 agonist (e.g., CpG ODN 2006)
-
This compound and other test compounds
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR9 cells according to the manufacturer's instructions. On the day of the experiment, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to the appropriate density.
-
Compound Preparation: Prepare serial dilutions of this compound and other test antagonists in cell culture medium.
-
Assay Setup:
-
Add 20 µL of the test antagonist dilutions to the wells of a 96-well plate.
-
Add 20 µL of the respective TLR agonist (R848 for TLR7, CpG ODN 2006 for TLR9) at a pre-determined optimal concentration to all wells except the negative control wells.
-
Add 160 µL of the cell suspension to each well.
-
Include appropriate controls: cells with agonist only (positive control), cells with medium only (negative control), and cells with antagonist only.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The level of SEAP activity is directly proportional to the intensity of the color change.
-
Data Analysis: Calculate the percentage of inhibition of TLR activation for each antagonist concentration compared to the positive control. Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the TLR-mediated response.
Cytokine Secretion Assay
This assay measures the ability of a TLR antagonist to inhibit the production of pro-inflammatory cytokines from immune cells upon stimulation with a TLR agonist.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
TLR7 agonist (e.g., R848)
-
TLR9 agonist (e.g., CpG ODN 2216)
-
This compound and other test compounds
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed PBMCs or other immune cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound or other test antagonists to the cells and pre-incubate for 1-2 hours.
-
TLR Stimulation: Add the respective TLR agonist (R848 for TLR7, CpG ODN 2216 for TLR9) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine secretion for each antagonist concentration compared to the agonist-only control. Determine the IC50 value.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: TLR7 Signaling Pathway and Inhibition by E6446.
Caption: TLR9 Signaling Pathway and Inhibition by E6446.
Caption: Experimental Workflow for TLR Antagonist Specificity Assay.
Conclusion
This compound is a potent dual antagonist of TLR7 and TLR9, demonstrating high specificity with significantly lower activity against TLR4. Its inhibitory profile makes it a valuable tool for investigating the roles of TLR7 and TLR9 in various physiological and pathological processes. When selecting a TLR7/9 antagonist, researchers should consider the specific requirements of their experimental system, including the desired selectivity profile and the cellular context. While other antagonists like M5049 offer potent and selective inhibition of TLR7/8, and hydroxychloroquine provides a broader, indirect inhibitory mechanism, E6446 stands out for its specific and potent co-inhibition of the nucleic acid-sensing TLR7 and TLR9. The provided experimental protocols and diagrams offer a framework for the validation and application of E6446 and other TLR antagonists in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TLR7/9 antagonists as therapeutics for immune-mediated inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. IMO-8400, a toll-like receptor 7, 8, and 9 antagonist, demonstrates clinical activity in a phase 2a, randomized, placebo-controlled trial in patients with moderate-to-severe plaque psoriasis. | CHDR [chdr.nl]
- 14. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
E6646 Dihydrochloride: A Comparative Guide to Small Molecule TLR Inhibitors
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. However, their dysregulation can lead to chronic inflammation and autoimmune diseases. This has spurred the development of small molecule inhibitors targeting TLRs, with E6446 dihydrochloride emerging as a notable antagonist of endosomal TLRs. This guide provides a comprehensive comparison of this compound with other small molecule TLR inhibitors, supported by experimental data and detailed protocols for researchers in immunology and drug development.
This compound: A Dual Inhibitor of TLR7 and TLR9
This compound is a potent small molecule inhibitor that selectively targets Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2] Its mechanism of action involves accumulation in the acidic intracellular compartments where TLR7 and TLR9 reside.[3][4] Within these endosomes, E6446 is thought to interfere with the binding of nucleic acid ligands, such as single-stranded RNA (ssRNA) for TLR7 and CpG DNA for TLR9, to their respective receptors.[3][4] This blockade of ligand binding prevents the conformational changes in the TLRs necessary for downstream signaling and the subsequent production of pro-inflammatory cytokines.
Comparative Performance of Small Molecule TLR Inhibitors
The landscape of small molecule TLR inhibitors is diverse, with compounds exhibiting varying selectivity and potency. This compound's dual antagonism of TLR7 and TLR9 is a key feature, distinguishing it from more targeted inhibitors. The following table summarizes the in vitro potency of E6446 and other notable small molecule TLR inhibitors.
| Inhibitor | Target TLR(s) | IC50 (µM) | Cell Type/Assay Condition |
| This compound | TLR7 | 1.78 | Inhibition of IL-6 production in mouse bone marrow-derived dendritic cells (BMDCs) induced by a TLR7 agonist.[1] |
| TLR9 | 0.01 | Inhibition of IL-6 production in mouse BMDCs induced by a TLR9 agonist.[1] | |
| TLR4 | 10.58 | Weak inhibition observed.[1] | |
| AT791 | TLR7 | 3.33 | R848 stimulation of HEK:TLR7 cells.[1] |
| TLR9 | 0.04 | DNA stimulation of HEK:TLR9 cells.[1][3] | |
| Hydroxychloroquine | TLR7/9 | ~3 | General inhibition of TLR responses in vitro.[5] |
| cGAS | 25 | Inhibition of IFN-β expression in THP-1 cells.[6] | |
| Resatorvid (TAK-242) | TLR4 | 0.0018 (NO), 0.0019 (TNF-α), 0.0013 (IL-6) | LPS-induced production in macrophages.[7] |
| CU-CPT22 | TLR1/2 | 0.58 | Pam3CSK4-induced activation.[8][9] |
| IMO-8400 | TLR7/8/9 | N/A (Oligonucleotide-based antagonist) | Demonstrates clinical activity in psoriasis.[10][11] |
Signaling Pathways and Experimental Evaluation
Understanding the signaling cascades initiated by TLR activation is crucial for evaluating the efficacy of inhibitors. The following diagrams illustrate the general TLR signaling pathway and a typical experimental workflow for screening and validating TLR inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of TLR inhibitor performance. Below are methodologies for key in vitro assays.
HEK-Blue™ TLR Cell-Based Assay for Inhibitor Screening
This assay utilizes engineered HEK-293 cells that stably express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR activation leads to SEAP production, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR cells (e.g., hTLR7, hTLR9)
-
HEK-Blue™ Detection Medium
-
Test inhibitor (e.g., this compound) and positive control TLR ligand (e.g., R848 for TLR7, CpG ODN for TLR9)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ hTLR cells according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension in HEK-Blue™ Detection Medium at the recommended cell density (e.g., ~2.5 x 10^5 cells/mL).
-
Add 20 µL of various concentrations of the test inhibitor to the wells of a 96-well plate. Include wells for vehicle control (e.g., DMSO) and a positive control without inhibitor.
-
Add 20 µL of the appropriate TLR ligand to all wells except for the unstimulated control.
-
Add 160 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Calculate the percent inhibition for each concentration of the test inhibitor relative to the positive control and determine the IC50 value.
Cytokine Production Assay in Primary Immune Cells
This assay measures the ability of a TLR inhibitor to block the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or bone marrow-derived dendritic cells (BMDCs), upon stimulation with a TLR ligand.
Materials:
-
Isolated primary immune cells (e.g., human PBMCs, mouse BMDCs)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test inhibitor (e.g., this compound) and TLR ligand (e.g., LPS for TLR4, CpG ODN for TLR9)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human IL-6, mouse TNF-α)
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Isolate primary immune cells using standard procedures (e.g., Ficoll-Paque for PBMCs, cytokine differentiation for BMDCs).
-
Plate the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of the TLR ligand. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Measure the concentration of the desired cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production and determine the IC50 value of the inhibitor.
Conclusion
This compound is a valuable research tool for investigating the roles of TLR7 and TLR9 in various inflammatory and autoimmune conditions. Its dual inhibitory activity provides a broader blockade of endosomal TLR signaling compared to single-target inhibitors. The selection of a TLR inhibitor for a specific research application should be guided by its target selectivity, potency, and the specific TLRs implicated in the disease model of interest. The provided experimental protocols offer a foundation for researchers to characterize and compare the efficacy of E6446 and other small molecule TLR inhibitors in their own experimental systems. As research in this field progresses, a deeper understanding of the nuanced roles of individual TLRs will pave the way for the development of more targeted and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT791 | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IMO-8400, a toll-like receptor 7, 8, and 9 antagonist, demonstrates clinical activity in a phase 2a, randomized, placebo-controlled trial in patients with moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
E6446 Dihydrochloride: A Comparative Guide to Toll-like Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of E6446 dihydrochloride, a potent antagonist of Toll-like Receptor 9 (TLR9) and TLR7. Understanding the selectivity of this small molecule inhibitor is critical for its application in research and potential therapeutic development. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways of the affected TLRs.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been evaluated against several Toll-like receptors. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro studies.
| Toll-like Receptor (TLR) | Agonist Used | Assay System | IC50 (µM) | Reference |
| TLR9 | CpG ODN 2006 | ELAM-1–luciferase activity | 0.01–0.03 | [1] |
| CpG ODN 2006 | HEK-TLR9 cells | 0.01 | [2] | |
| CpG ODN 2216 | Human PBMCs | 0.23 | [2] | |
| TLR7 | R848 | ELAM-1–luciferase activity | 2–8 | [1] |
| Imiquimod | Not Specified | 1.78 | [3][4] | |
| TLR8 | R848 | ELAM-1–luciferase activity | 2–8 | [1] |
| TLR4 | Lipopolysaccharide (LPS) | Not Specified | 10.58 | [3][4] |
| Lipopolysaccharide (LPS) | 50% reduction in activation | ~30 | [2] | |
| TLR3 | Poly(I:C) | IL-6 Production | Ineffective | |
| TLR1, TLR2, TLR5, TLR6 | Not Specified | Not Specified | No data available |
Note: The potency of this compound can vary depending on the specific agonist and experimental system used.
Experimental Protocols
The following are representative protocols for assays commonly used to assess the activity of TLR inhibitors like this compound.
HEK-Blue™ TLR Reporter Gene Assay
This assay is used to measure the activation of a specific TLR signaling pathway. HEK-Blue™ cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR cells (e.g., hTLR7, hTLR9)
-
HEK-Blue™ Detection Medium
-
Specific TLR agonist (e.g., R848 for TLR7, CpG ODN for TLR9)
-
This compound
-
96-well plates
-
Spectrophotometer
Protocol:
-
Culture HEK-Blue™ hTLR cells according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension in the HEK-Blue™ Detection Medium.
-
Seed the cells into a 96-well plate at the recommended density.
-
Prepare serial dilutions of this compound.
-
Add the desired concentrations of this compound to the wells.
-
Add the specific TLR agonist at a predetermined concentration (e.g., EC50) to the wells containing the inhibitor and to control wells (agonist only).
-
Include control wells with cells only (no agonist or inhibitor).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (typically 16-24 hours).
-
Measure the SEAP activity by reading the optical density at 620-655 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
Luciferase Reporter Assay
This assay is another method to quantify TLR pathway activation by measuring the activity of a luciferase reporter gene linked to a TLR-responsive promoter.
Materials:
-
HEK293 cells co-transfected with a specific TLR gene and a luciferase reporter plasmid (e.g., NF-κB-luciferase).
-
Specific TLR agonist.
-
This compound.
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Protocol:
-
Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with the appropriate TLR agonist.
-
Incubate for a defined period (e.g., 6-8 hours).
-
Wash the cells with PBS and then lyse them with the cell lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer.
-
Determine the inhibitory effect of this compound by comparing the luciferase activity in treated wells to that in agonist-only wells.
Interleukin-6 (IL-6) ELISA
This assay measures the production of the pro-inflammatory cytokine IL-6, a downstream product of TLR activation, in immune cells.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1).
-
Specific TLR agonist.
-
This compound.
-
Human IL-6 ELISA kit.
-
Plate reader.
Protocol:
-
Plate the immune cells in a 96-well plate.
-
Add different concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with the relevant TLR agonist.
-
Incubate the plate for 18-24 hours to allow for cytokine production.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Perform the IL-6 ELISA on the supernatants according to the kit manufacturer's instructions. This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-6 in each sample from the standard curve and determine the percentage of inhibition by this compound.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the Toll-like receptors affected by this compound.
Caption: TLR9 Signaling Pathway.
Caption: TLR7/8 Signaling Pathway.
Caption: TLR4 Signaling Pathways.
Experimental Workflow
Caption: General Experimental Workflow.
References
Head-to-head comparison of E6446 and chloroquine in lupus models
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the investigational Toll-like receptor (TLR) 7 and 9 antagonist, E6446, and the established antimalarial drug, chloroquine, in preclinical lupus models. This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of systemic lupus erythematosus (SLE).
Executive Summary
Both E6446 and chloroquine demonstrate immunomodulatory effects in lupus models by targeting endosomal Toll-like receptors, key drivers of innate immunity implicated in SLE pathogenesis. While chloroquine (and its analog, hydroxychloroquine) has a long history of clinical use and a broad mechanism of action, E6446 was specifically designed as a dual inhibitor of TLR7 and TLR9. Preclinical data suggests that while E6446 can modulate autoantibody production, its impact on key clinical markers of lupus nephritis, such as proteinuria, may be limited. In contrast, studies with hydroxychloroquine show more pronounced effects on proteinuria and survival in some lupus mouse models. This guide will delve into the available experimental data, detail the methodologies employed in these studies, and visualize the underlying biological pathways.
Data Presentation: E6446 vs. Chloroquine/Hydroxychloroquine in Lupus Mouse Models
The following tables summarize the key findings from preclinical studies of E6446 and hydroxychloroquine (a widely studied and clinically used analog of chloroquine) in established mouse models of lupus. Due to the nature of the available published data, some findings for E6446 are descriptive.
Table 1: Effects of E6446 in Spontaneous Lupus Mouse Models
| Parameter | Mouse Model | Dosage | Route of Administration | Key Findings | Reference |
| Anti-nuclear Antibodies (ANA) | Spontaneous lupus models | Not specified | Not specified | Slowed development of circulating ANA. | [1][2] |
| Anti-dsDNA Antibodies | Spontaneous lupus models | Not specified | Not specified | Modest effect on anti-dsDNA titers. | [1][2] |
| Proteinuria | Spontaneous lupus models | Not specified | Not specified | No observable impact. | [1][2] |
| Mortality | Spontaneous lupus models | Not specified | Not specified | No observable impact. | [1][2] |
Table 2: Effects of Hydroxychloroquine in Lupus Mouse Models
| Parameter | Mouse Model | Dosage | Route of Administration | Key Findings | Reference |
| Proteinuria | MRL/lpr | 200 mg/kg/day | Oral gavage | Significantly suppressed the excretion of urinary protein. | [3] |
| Serum Creatinine | MRL/lpr | 200 mg/kg/day | Oral gavage | Substantially decreased. | [3] |
| Survival | MRL/lpr | 200 mg/kg/day | Oral gavage | Significantly improved survival rate compared to controls. | [3] |
| Anti-dsDNA Antibodies | NZB/W F1 | 3 mg/kg/day | Oral gavage | Significant delay in the appearance of anti-dsDNA antibodies. | [4] |
| Proteinuria | NZB/W F1 | 3 mg/kg/day | Oral gavage | Significant delay in the appearance of proteinuria. | [4] |
| Anti-dsDNA Antibodies | Pristane-induced lupus (PIL) | 3 mg/kg/day | Oral gavage | Significantly reduced circulating anti-dsDNA antibody levels at 6 months. | [5] |
| Total IgG | Pristane-induced lupus (PIL) | 3 mg/kg/day | Oral gavage | Significantly reduced total IgG levels at 6 months. | [5] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Pristane-induced lupus (PIL) | 3 mg/kg/day | Oral gavage | Significant suppressive effect on production in peritoneal lavage at 6 months. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.
E6446 in Spontaneous Lupus Models
-
Animal Model: The specific spontaneous lupus mouse models used (e.g., MRL/lpr, NZB/W F1) were not explicitly detailed in the primary publication beyond the general classification.
-
Treatment: E6446 was administered chronically. The exact dosage, frequency, and route of administration were not specified in the abstract.
-
Endpoint Analysis:
-
Autoantibodies: Circulating anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) titers were measured over the course of the study.
-
Renal Function: Proteinuria was monitored as a key indicator of lupus nephritis.
-
Survival: Mortality was recorded throughout the study.
-
Hydroxychloroquine in MRL/lpr Mice
-
Animal Model: Female MRL/lpr mice with severe proteinuria were used.
-
Treatment: Hydroxychloroquine (HCQ) was administered daily for 4 weeks at a dose of 200 mg/kg/day via oral gavage. This high dose was used to explore potential therapeutic effects in established, severe disease.
-
Endpoint Analysis:
-
Survival: The survival rate of the mice was monitored.
-
Renal Function: Serum creatinine and urinary protein levels were measured.
-
Histopathology: Renal lesions were assessed to observe the impact on glomerulonephritis and tubulointerstitial inflammation.[3]
-
Hydroxychloroquine in NZB/W F1 Mice
-
Animal Model: Sixty 12-week-old female NZB/W F1 mice were used.
-
Treatment: Mice were treated with HCQ at a dose of 3 mg/kg body weight/day, corresponding to a human dose of 200 mg/day. A control group received no therapy.
-
Endpoint Analysis:
-
Proteinuria: 24-hour proteinuria was monitored.
-
Autoantibodies: Anti-dsDNA antibody titers were measured as a parameter of disease progression.
-
Endothelial Function: Endothelium-dependent relaxation of small arteries was assessed.[4]
-
Hydroxychloroquine in Pristane-Induced Lupus (PIL) Mice
-
Animal Model: Female BALB/c mice were used. Lupus was induced by a single intraperitoneal injection of pristane.
-
Treatment: HCQ was administered orally at a dose of 3 mg/kg/day, starting one day after pristane injection and continuing for 180 days.
-
Endpoint Analysis:
-
Autoantibodies: Plasma levels of anti-dsDNA and total IgG were measured at 1, 3, and 6 months.
-
Inflammatory Cytokines: Levels of IL-6 and TNF-α in peritoneal lavage were analyzed.
-
Renal Function: Proteinuria was monitored.[5]
-
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key signaling pathways targeted by E6446 and chloroquine, as well as a typical experimental workflow for evaluating these compounds in a lupus mouse model.
Caption: TLR7 and TLR9 signaling pathway and points of inhibition by E6446 and Chloroquine.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxychloroquine administration exacerbates acute kidney injury complicated by lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects Of In Vivo Treatment With Hydroxychloroquine On Endothelial Function In a Murine Model Of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 5. Hydroxychloroquine enhances efferocytosis and modulates inflammation via MerTK/Gas6 signaling in a pristane-induced lupus mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of E6446 in Preclinical Disease Models: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparative analysis of the Toll-like receptor (TLR) 7 and 9 antagonist, E6446, in various disease models. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of E6446's therapeutic potential against alternative compounds.
Executive Summary
E6446 is a potent dual inhibitor of TLR7 and TLR9, key mediators of the innate immune system implicated in the pathogenesis of autoimmune diseases and infectious disorders. Preclinical studies have demonstrated its efficacy in models of systemic lupus erythematosus (SLE) and experimental cerebral malaria (ECM). This guide presents a comparative analysis of E6446 against other therapeutic agents, including the established immunomodulator hydroxychloroquine and other TLR inhibitors. The data indicates that E6446 exhibits superior in vitro potency compared to hydroxychloroquine and demonstrates significant in vivo efficacy in reducing disease severity in animal models.
Data Presentation: Efficacy of E6446 and Comparators
The following tables summarize the quantitative data on the efficacy of E6446 in comparison to other relevant compounds in various disease models.
Table 1: In Vitro Inhibition of TLR9 Activation
| Compound | Cell Line | Stimulant | Endpoint | IC50 | Fold Potency vs. Hydroxychloroquine |
| E6446 | HEK-TLR9 | Oligo 2006 | NF-κB Reporter Assay | 0.01 µM[1] | 8-fold more potent[1] |
| Hydroxychloroquine | HEK-TLR9 | Oligo 2006 | NF-κB Reporter Assay | 0.08 µM[1] | - |
| E6446 | Human PBMCs | Oligo 2216 | IL-6 Production | 0.23 µM[1] | 5.2-fold more potent |
| Hydroxychloroquine | Human PBMCs | Oligo 2216 | IL-6 Production | 1.2 µM[1] | - |
Table 2: Efficacy in a Murine Model of Systemic Lupus Erythematosus (MRL/lpr mice)
| Treatment | Dosage | Key Findings |
| E6446 | Not specified | Slowed the development of circulating antinuclear antibodies and had a modest effect on anti-dsDNA titers. No observable impact on proteinuria or mortality.[2][3] |
| Hydroxychloroquine (Low Dose) | 4 mg/kg/day | Reduced appearance of LE-like skin lesions (3 of 11 mice vs. 6 of 13 in control). Reduced mast cell infiltration. Mortality rate of 8% (vs. 24% in control). |
| Hydroxychloroquine (High Dose) | 40 mg/kg/day | Further reduced appearance of LE-like skin lesions (1 of 10 mice). Further reduced mast cell infiltration. Mortality rate of 9%. |
| IRS 954 (TLR7/9 inhibitor) | Not specified | Significant reduction in serum levels of nucleic acid-specific autoantibodies, decreased proteinuria, reduced glomerulonephritis, and increased survival.[4] |
Table 3: Efficacy in a Murine Model of Experimental Cerebral Malaria (ECM) (P. berghei ANKA infection)
| Treatment | Dosage | Key Findings |
| E6446 | 120 mg/kg/day | Prevented death in approximately 80% of mice, whereas most vehicle-treated mice succumbed by day 12 post-infection. Prevented severe neurological signs such as limb paralysis and brain vascular leak. Did not affect parasitemia.[1] |
| Chloroquine | Not specified | Ineffective in inhibiting the development of cerebral syndrome when administered at the end-stage of the disease.[1] |
| Artesunate | Not specified | In a study with Ghanaian children with cerebral malaria, artesunate showed comparable mortality rates to chloroquine (21.7% vs. 16.7%). |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro TLR9 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of E6446 and hydroxychloroquine on TLR9 activation.
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR9.
Methodology:
-
HEK-TLR9 cells are seeded in 96-well plates and cultured overnight.
-
Cells are pre-incubated with varying concentrations of E6446 or hydroxychloroquine for 1 hour.
-
Cells are then stimulated with the TLR9 agonist, CpG oligodeoxynucleotide (Oligo 2006), for 6 hours.
-
Downstream TLR9 signaling is assessed by measuring the activity of a co-transfected NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase or luciferase).
-
IC50 values are calculated from the dose-response curves.
Murine Model of Systemic Lupus Erythematosus (MRL/lpr)
Objective: To evaluate the in vivo efficacy of E6446 in a spontaneous model of lupus.
Animal Model: Female MRL/lpr mice, which spontaneously develop a lupus-like disease.
Methodology:
-
Mice are enrolled in the study at an age when autoantibodies are detectable but before the onset of severe disease.
-
E6446 is administered orally on a daily basis. A control group receives a vehicle.
-
Serum samples are collected periodically to measure levels of anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies by ELISA.
-
Urine is collected to monitor for proteinuria as an indicator of kidney damage.
-
Mice are monitored for overall health and survival.
-
At the end of the study, kidneys are harvested for histopathological analysis of glomerulonephritis.
Murine Model of Experimental Cerebral Malaria (ECM)
Objective: To assess the protective effect of E6446 against the lethal neurological complications of malaria.
Animal Model: C57BL/6 mice.
Infection: Mice are infected intravenously with Plasmodium berghei ANKA, a parasite strain that induces a neurological syndrome resembling human cerebral malaria.
Methodology:
-
Prophylactic treatment with E6446 (e.g., 120 mg/kg/day, oral gavage) is initiated one day prior to infection and continued for the duration of the experiment. A control group receives the vehicle.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Mice are observed for the development of neurological signs, including ataxia, paralysis, seizures, and coma.
-
Survival is recorded daily.
-
In some experiments, brain vascular permeability is assessed by injecting Evans blue dye and measuring its extravasation into the brain tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the action and evaluation of E6446.
Caption: TLR9 signaling pathway and the inhibitory action of E6446.
Caption: Experimental workflow for the murine model of Experimental Cerebral Malaria.
Caption: Experimental workflow for the murine model of Systemic Lupus Erythematosus.
Discussion and Future Directions
The presented data highlight the potential of E6446 as a therapeutic agent for diseases driven by TLR7 and TLR9 activation. Its superior in vitro potency over hydroxychloroquine suggests it may offer a more targeted and effective treatment option. In the experimental cerebral malaria model, the significant survival benefit conferred by E6446, independent of its effect on parasite burden, underscores the critical role of the host inflammatory response in the pathology of this disease and the potential of immunomodulatory therapies.
In the lupus model, while E6446 demonstrated an effect on autoantibody production, its lack of impact on proteinuria and mortality in the cited study warrants further investigation. It is possible that higher doses, different treatment durations, or combination therapies could yield more significant clinical benefits. Comparison with other TLR7/9 inhibitors, such as IRS 954, which showed a broader range of positive outcomes in a similar model, could provide valuable insights into the nuances of TLR inhibition in lupus.
Future research should focus on head-to-head in vivo comparisons of E6446 with other TLR inhibitors and standard-of-care treatments in various disease models. Further elucidation of the downstream effects of E6446 on different immune cell populations will also be crucial for a comprehensive understanding of its mechanism of action. As more specific TLR7 and TLR8 inhibitors, such as Enpatoran, DS-7011a, and Afimetoran, advance through clinical trials for lupus, the comparative landscape of TLR-targeted therapies will continue to evolve. The preclinical data for E6446 positions it as a promising candidate for further development, particularly in indications where TLR9 plays a dominant pathogenic role.
References
- 1. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Toll-like receptor-7 (TLR-7) or TLR-7 plus TLR-9 attenuates glomerulonephritis and lung injury in experimental lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Treatment of lupus-prone mice with a dual inhibitor of TLR7 and TLR9 leads to reduction of autoantibody production and amelioration of disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of E6446 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of E6446 dihydrochloride, a potent antagonist of Toll-like receptor 7 (TLR7) and TLR9.
This compound is a valuable tool in immunological and disease model research.[1][2][3] As with any laboratory chemical, adherence to proper disposal protocols is crucial to protect personnel and the environment. The primary source of safety information for any chemical is its Safety Data Sheet (SDS), which should be provided by the chemical supplier. The information below provides a general framework for the disposal of research-grade chemicals and should be supplemented with the specific guidance found in the SDS for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. This document contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound. Hazard information should be obtained directly from the product-specific Safety Data Sheet.
| Property | Value | Source |
| CAS Number | 1345675-25-3 | [1] |
| Molecular Formula | C₂₇H₃₅N₃O₃ · 2HCl | [1] |
| Molecular Weight | 522.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1][2] |
| Hazard Classification | Considered hazardous. Consult SDS. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations. The following is a general procedural outline and should be adapted to institutional guidelines and the specific information in the SDS.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on the information in the SDS, this compound should be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in its original or a compatible, properly labeled container.
Step 2: Containerization and Labeling
-
Container: Use a chemically resistant, sealable container for collecting waste. Ensure the container is in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of waste accumulation.
Step 3: Storage of Waste
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Scheduling Waste Pickup
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
Step 5: Spill Management
In the event of a spill, follow the procedures outlined in the SDS.
-
Small Spills: For small spills of solid material, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Decontamination: Clean the spill area as recommended in the SDS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling E6446 dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of E6446 dihydrochloride, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9.
Immediate Safety Precautions
This compound should be considered hazardous until more comprehensive safety information is available. Always handle with caution in a laboratory setting.
General Handling Warnings:
-
Do not ingest or inhale.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.[1]
-
Use only in well-ventilated areas.[2]
-
Avoid the formation of dust and aerosols.[2]
In the event of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Skin Contact | Wash with plenty of soap and water.[2] |
| Inhalation | Move the victim to fresh air and keep at rest in a comfortable breathing position.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so, and continue rinsing.[2] |
| Ingestion | Rinse mouth.[2] |
Seek immediate medical attention if symptoms persist after any exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear eye and face protection. |
| Body Protection | Wear protective clothing. |
Always use full personal protective equipment and ensure a safety shower and eyewash station are accessible.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the lab to its final disposal is critical for safety and research integrity.
Receiving and Storage
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years[3] |
| In Solvent | -80°C | 6 months to 2 years[2][4] |
| -20°C | 1 month to 1 year[2][4] |
Aqueous solutions are not recommended for storage for more than one day.[1]
Experimental Workflow
The following diagram outlines the standard procedure for preparing and using this compound in an experimental setting.
Detailed Experimental Protocols
Stock Solution Preparation:
-
Before use, review the complete Safety Data Sheet.[1]
-
Retrieve the solid this compound from -20°C storage and allow it to equilibrate to room temperature in a desiccator.
-
In a chemical fume hood or other ventilated enclosure, weigh the desired amount of the compound.
-
Dissolve the solid in a suitable solvent, such as DMSO, to the desired stock concentration.[4][5]
Cell-Based Assay Example (Inhibition of IL-6 Production):
-
Prepare a stock solution of this compound in DMSO.
-
Culture mouse bone marrow-derived dendritic cells (BMDCs) in appropriate media.
-
Add varying concentrations of this compound to the cell cultures.
-
Stimulate the cells with a TLR9 agonist (e.g., CpG ODN2216) or a TLR7 agonist (e.g., RNA40).
-
Incubate the cells for a specified period.
-
Collect the cell culture supernatant and measure the concentration of IL-6 using an ELISA kit.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Disposal Decision Pathway:
Disposal Guidelines:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[2]
-
Do not allow the product to enter drains or water courses.[2]
-
Absorb any spills with a liquid-binding material and decontaminate surfaces with alcohol before disposing of the absorbent material as hazardous waste.[2]
-
Contaminated clothing should be removed and washed before reuse.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
